molecular formula C21H16ClN3O2 B1666602 Adaptaquin

Adaptaquin

Cat. No.: B1666602
M. Wt: 377.8 g/mol
InChI Key: KKYHNYRUBSYTCZ-UHFFFAOYSA-N
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Description

a low‐molecular weight 8‐hydroxyquinoline inhibitor of hypoxia‐inducible factor prolyl‐4‐hydroxylases (HIF-PHDs)

Properties

IUPAC Name

7-[(4-chlorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYHNYRUBSYTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Adaptaquin: A Dual-Mechanism Modulator of Cellular Stress Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Adaptaquin for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small molecule compound that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases and other conditions associated with cellular stress and oxidative damage. Its multifaceted mechanism of action, targeting distinct but interconnected cellular pathways, makes it a compelling candidate for further investigation and development. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols from key studies.

Core Mechanisms of Action

This compound's therapeutic effects are primarily attributed to two distinct molecular mechanisms:

  • Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2): this compound is a potent inhibitor of HIF-PHD2, an enzyme that plays a critical role in the cellular response to oxygen availability. By inhibiting PHD2, this compound stabilizes the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a master transcriptional regulator. This leads to the activation of a suite of protective genes involved in angiogenesis, erythropoiesis, and glucose metabolism, ultimately enhancing cellular adaptation to hypoxic or ischemic conditions.

  • Suppression of the ATF4-Mediated Pro-Death Pathway: Independent of its effects on the HIF pathway, this compound has been shown to suppress a pro-apoptotic signaling cascade mediated by Activating Transcription Factor 4 (ATF4). Under conditions of cellular stress, such as exposure to neurotoxins, ATF4, in conjunction with the transcription factor CHOP, induces the expression of the pro-death protein Tribbles homolog 3 (Trib3). Trib3, in turn, promotes the degradation of Parkin, a crucial protein for neuronal survival. This compound intervenes in this pathway by inhibiting the transcriptional activity of ATF4, thereby preventing the induction of Trib3 and preserving Parkin levels, ultimately protecting neurons from cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Parameter Value Assay Reference
IC50 for HIF-PHD22 µMIn vitro enzyme assay[cite: ]

Table 1: In Vitro Inhibitory Activity of this compound

Experimental Model This compound Concentration Key Findings Reference
6-OHDA-treated neuronal PC12 cells0.1 µM and 0.5 µM- Dose-dependent protection against cell death- Significant reduction in 6-OHDA-induced increases in Trib3, ATF4, and CHOP mRNA levels at 0.5 µM- Preservation of Parkin protein levels at 0.5 µM[cite: ]
MPP+-treated neuronal PC12 cells0.5 µM- Protection against cell death- Significant reduction in MPP+-induced increases in Trib3, ATF4, and CHOP mRNA levels[cite: ]
6-OHDA-treated primary ventral midbrain dopaminergic neurons0.5 µM- Significant protection against dopaminergic neuron death[cite: ]
MPP+-treated primary ventral midbrain dopaminergic neurons0.5 µM- Significant protection against dopaminergic neuron death[cite: ]

Table 2: In Vitro Neuroprotective Effects of this compound in Parkinson's Disease Models

Animal Model This compound Dosage Key Findings Reference
6-OHDA mouse model of Parkinson's disease30 mg/kg, intraperitoneal injection daily for 7 days- Enhanced survival of dopaminergic neurons in the substantia nigra- Protection of striatal projections- Significant retention of nigrostriatal function[cite: ]
ODD-Luciferase transgenic mouse10 mg/kg and 30 mg/kg, intraperitoneal injection- Dose-dependent increase in ODD-luciferase stability in the brain and liver, indicating HIF-PHD inhibition[1]

Table 3: In Vivo Efficacy of this compound

Signaling Pathway Visualizations

HIF_PHD2_Inhibition This compound This compound PHD2 HIF-PHD2 This compound->PHD2 Inhibits HIF1a_stabilization HIF-1α Stabilization This compound->HIF1a_stabilization Promotes HIF1a_hydroxylation Prolyl Hydroxylation of HIF-1α PHD2->HIF1a_hydroxylation VHL VHL E3 Ligase HIF1a_hydroxylation->VHL Recruits HIF1a HIF-1α HIF1a->HIF1a_hydroxylation Proteasomal_Degradation Proteasomal Degradation HIF1a->Proteasomal_Degradation VHL->Proteasomal_Degradation Leads to Protective_Genes Transcription of Protective Genes HIF1a_stabilization->Protective_Genes

Caption: this compound inhibits HIF-PHD2, preventing HIF-1α degradation.

ATF4_Suppression cluster_stress Cellular Stress (e.g., Neurotoxins) ATF4 ATF4 Activation ATF4_transcription ATF4 Transcriptional Activity ATF4->ATF4_transcription This compound This compound This compound->ATF4_transcription Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Trib3_Induction Trib3 Gene Induction ATF4_transcription->Trib3_Induction CHOP CHOP CHOP->Trib3_Induction Co-activates Trib3_Protein Trib3 Protein Trib3_Induction->Trib3_Protein Parkin_Degradation Parkin Degradation Trib3_Protein->Parkin_Degradation Promotes Parkin Parkin (Neuronal Survival Protein) Neuronal_Death Neuronal Death Parkin_Degradation->Neuronal_Death HIF_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Reagents Prepare reaction mix: - Recombinant HIF-PHD2 - Synthetic HIF-1α peptide - Fe(II), 2-oxoglutarate, ascorbate Incubate Incubate reaction mix with this compound or vehicle (DMSO) Reagents->Incubate Adaptaquin_prep Prepare serial dilutions of this compound Adaptaquin_prep->Incubate Quench Quench reaction Incubate->Quench MS_analysis Analyze peptide hydroxylation by Mass Spectrometry Quench->MS_analysis IC50_calc Calculate IC50 value MS_analysis->IC50_calc ODD_Luc_Workflow cluster_animal 1. Animal Model cluster_treatment 2. Treatment cluster_imaging 3. Bioluminescence Imaging Mouse ODD-Luciferase Transgenic Mice Treatment Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle Mouse->Treatment Luciferin Administer Luciferin Treatment->Luciferin Imaging Acquire bioluminescence images at specified time points Luciferin->Imaging Quantification Quantify photon flux in regions of interest (e.g., brain, liver) Imaging->Quantification

References

Adaptaquin: A Technical Guide to its Discovery, Synthesis, and Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptaquin (7-[(4-Chlorophenyl)[(3-hydroxy-2-pyridinyl)amino]methyl]-8-quinolinol) is a novel, brain-penetrant small molecule inhibitor of Hypoxia-Inducible Factor Prolyl-Hydroxylase 2 (HIF-PHD2). Discovered at the Burke Neurological Institute, this compound has demonstrated significant neuroprotective and anti-inflammatory properties in various preclinical models of neurological diseases, including Parkinson's disease and intracerebral hemorrhage.[1] this compound's primary mechanism of action involves the inhibition of HIF-PHD enzymes, leading to the stabilization of HIF-1α. However, its neuroprotective effects are also attributed to the suppression of the pro-apoptotic ATF4-CHOP-Trib3 signaling pathway, independent of HIF stabilization. This guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and development.

Discovery and Chemical Properties

This compound was developed at the Burke Neurological Institute as a brain-penetrant inhibitor of oxygen-sensing prolyl hydroxylases.[1] It belongs to the 8-hydroxyquinoline class of compounds and has been identified as a promising therapeutic candidate for neurodegenerative disorders.

PropertyValueReference
Chemical Name 7-[(4-Chlorophenyl)[(3-hydroxy-2-pyridinyl)amino]methyl]-8-quinolinol[2]
Molecular Formula C21H16ClN3O2N/A
Molecular Weight 377.83 g/mol N/A
Primary Target Hypoxia-Inducible Factor Prolyl-Hydroxylase 2 (HIF-PHD2)[3]
IC50 (HIF-PHD2) 2 µM[3]
Key Activities Neuroprotective, Anti-inflammatory, Antioxidant[2][4]

Synthesis of this compound

The synthesis of this compound, a 7-substituted 8-hydroxyquinoline, is achieved through a Betti reaction. This three-component reaction involves an 8-hydroxyquinoline, an aldehyde, and a primary or secondary amine.[5][6] While a specific, detailed protocol for this compound has not been published, the following is a representative procedure based on the synthesis of analogous compounds.

Representative Experimental Protocol: Betti Reaction

Reactants:

  • 8-hydroxyquinoline

  • 4-chlorobenzaldehyde

  • 2-amino-3-hydroxypyridine

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 8-hydroxyquinoline, 4-chlorobenzaldehyde, and 2-amino-3-hydroxypyridine in ethanol.

  • Stir the solution at room temperature for 72 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in cyclohexane as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 7-[(4-Chlorophenyl)[(3-hydroxy-2-pyridinyl)amino]methyl]-8-quinolinol (this compound).

  • Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Note: This is a generalized protocol. Optimization of solvent, temperature, and reaction time may be necessary to achieve the best yield and purity.

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action contributing to its neuroprotective effects. It is a direct inhibitor of HIF-PHD2, and it also modulates the ATF4-CHOP-Trib3 stress response pathway.

HIF-PHD Inhibition Pathway

Under normoxic conditions, HIF-PHD enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD2, this compound prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in cellular adaptation to hypoxia, such as those promoting angiogenesis and glycolysis.

HIF_PHD_Inhibition This compound's HIF-PHD Inhibition Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PHD2 PHD2 This compound->PHD2 Inhibits HIF1a_OH HIF-1α-OH HIF1a HIF1a HIF1a->HIF1a_OH Hydroxylation HIF_Complex HIF-1α/HIF-1β Complex HIF1a->HIF_Complex VHL VHL Proteasome Proteasome VHL->Proteasome Ubiquitination HIF1a_OH->VHL Binds HIF1a_OH->Proteasome Degradation HIF1b HIF-1β HIF1b->HIF_Complex Gene_Expression Target Gene Expression HIF_Complex->Gene_Expression Activates Nucleus Nucleus

Caption: this compound inhibits PHD2, preventing HIF-1α degradation and promoting gene expression.

ATF4-CHOP-Trib3 Pro-Death Pathway Inhibition

In cellular stress models, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and MPP+, this compound has been shown to suppress the upregulation of the transcription factor ATF4 and its downstream targets, CHOP and Trib3.[7][8] This pathway is implicated in programmed cell death. By inhibiting the induction of these pro-death factors, this compound helps maintain neuronal survival.

ATF4_CHOP_Pathway This compound's Inhibition of the Pro-Death Pathway Neurotoxins Neurotoxins (6-OHDA, MPP+) Cellular_Stress Cellular Stress Neurotoxins->Cellular_Stress ATF4 ATF4 Cellular_Stress->ATF4 Induces This compound This compound This compound->ATF4 Inhibits Induction CHOP CHOP ATF4->CHOP Induces Trib3 Trib3 CHOP->Trib3 Induces Apoptosis Apoptosis Trib3->Apoptosis Promotes

Caption: this compound blocks the neurotoxin-induced ATF4-CHOP-Trib3 pathway, preventing apoptosis.

Quantitative In Vitro and In Vivo Data

This compound has been evaluated in several cell-based and animal models, demonstrating its neuroprotective efficacy.

In Vitro Neuroprotection
Cell LineToxin/StressThis compound ConcentrationOutcomeReference
HT-22Glutamate0.5-5 µMIncreased cell viability, inhibited lipid peroxidation and ROS production[4]
PC126-OHDA (150 µM)0.1-5 µMIncreased cell survival, preserved morphology[4][8]
PC12MPP+ (1 mM)0.5 µMIncreased cell survival[4]
Ventral Midbrain Dopaminergic Neurons6-OHDA (40 µM)0.5 µMIncreased survival of TH+ neurons[8]
Ventral Midbrain Dopaminergic NeuronsMPP+ (40 µM)0.5 µMIncreased survival of TH+ neurons[8]
In Vivo Neuroprotection (6-OHDA Mouse Model of Parkinson's Disease)
Animal ModelTreatmentOutcomeReference
6-OHDA-lesioned miceThis compound (30 mg/kg, i.p., 7 days)Enhanced survival of dopaminergic neurons, protected striatal projections, enhanced retention of nigrostriatal function[4][9]

Key Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

PC12 Cell Survival Assay

Objective: To quantify the neuroprotective effect of this compound against neurotoxin-induced cell death in PC12 cells.

Workflow:

PC12_Workflow PC12 Cell Survival Assay Workflow cluster_workflow A 1. Plate PC12 cells and differentiate with NGF B 2. Pre-treat with this compound (0.1-5 µM) A->B C 3. Add Neurotoxin (150 µM 6-OHDA or 1 mM MPP+) B->C D 4. Incubate for 24-48 hours C->D E 5. Lyse cells and count intact nuclei D->E

Caption: Workflow for assessing this compound's neuroprotection in PC12 cells.

Protocol:

  • Cell Culture and Differentiation: Culture PC12 cells in appropriate media. For differentiation into a neuronal phenotype, treat with Nerve Growth Factor (NGF).

  • Plating: Seed differentiated PC12 cells into multi-well plates at a suitable density.

  • Treatment:

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, and 5 µM) or vehicle (DMSO).

    • After a pre-incubation period, add the neurotoxin (e.g., 150 µM 6-OHDA or 1 mM MPP+).

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C.

  • Cell Lysis and Nuclei Counting:

    • Aspirate the culture medium.

    • Add a lysis buffer (e.g., containing cetyldimethyl-ethanolammonium bromide and Triton X-100) to lyse the plasma membranes while leaving the nuclei intact.[7]

    • Collect the suspended nuclei and count them using a hemacytometer.

  • Data Analysis: Calculate the percentage of surviving cells relative to the vehicle-treated control.

Western Blot for ATF4 and CHOP

Objective: To determine the effect of this compound on the protein expression of ATF4 and CHOP in response to neurotoxin treatment.

Protocol:

  • Cell Culture and Treatment: Culture and treat PC12 cells with this compound and/or a neurotoxin as described in the survival assay protocol. A typical incubation time for protein expression analysis is 8-16 hours.[4]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ATF4, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of ATF4 and CHOP to the loading control.

In Vivo 6-OHDA Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.

Protocol:

  • Animal Preparation: Use adult male C57BL/6 mice. Anesthetize the animals and place them in a stereotaxic frame.

  • 6-OHDA Lesion:

    • Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle. This will induce a progressive loss of dopaminergic neurons in the substantia nigra.

  • This compound Treatment:

    • Administer this compound (e.g., 30 mg/kg) or vehicle (5% DMSO in sesame oil) via intraperitoneal (i.p.) injection.[9]

    • Treatment can begin shortly after the 6-OHDA lesion and continue daily for a specified period (e.g., 7 days).

  • Behavioral Analysis:

    • At various time points post-lesion, assess motor function using tests such as apomorphine-induced rotations.

  • Immunohistochemistry:

    • At the end of the study, perfuse the animals and collect the brains.

    • Process the brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their projections in the striatum.

  • Data Analysis:

    • Quantify the number of TH-positive neurons and the density of TH-positive fibers.

    • Compare the results between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a promising neuroprotective agent with a well-defined mechanism of action targeting HIF-PHD2 and the ATF4-CHOP-Trib3 pro-death pathway. The data presented in this guide highlights its potential for the treatment of neurodegenerative diseases like Parkinson's disease. The provided protocols offer a foundation for researchers to further investigate the therapeutic utility of this compound and similar compounds. Future studies should focus on elucidating the full spectrum of its downstream targets, optimizing its pharmacokinetic and pharmacodynamic properties, and advancing it towards clinical evaluation.

References

Adaptaquin as a HIF-PHD Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptaquin is a brain-penetrant small molecule inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes. Its ability to stabilize Hypoxia-Inducible Factor (HIF) has positioned it as a compelling therapeutic candidate for conditions where cytoprotection against hypoxic or oxidative stress is beneficial, particularly in the context of neurodegenerative diseases. Beyond its canonical role in the HIF pathway, this compound exhibits neuroprotective effects through the modulation of the Activating Transcription Factor 4 (ATF4) signaling cascade, independent of HIF stabilization. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways it modulates.

Introduction

Hypoxia-inducible factors (HIFs) are master transcriptional regulators that orchestrate cellular responses to low oxygen conditions (hypoxia). The stability of the HIF-α subunit is tightly regulated by a class of enzymes known as HIF-prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and subsequent proteasomal degradation. In hypoxic environments, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α, its translocation to the nucleus, and the activation of a broad range of target genes involved in angiogenesis, erythropoiesis, and cell survival.

This compound emerges as a potent inhibitor of HIF-PHDs, thereby mimicking a hypoxic response and activating downstream protective pathways. Notably, its neuroprotective properties also stem from its ability to suppress the ATF4-CHOP-Trib3 pro-death signaling pathway, highlighting a dual mechanism of action. This guide will delve into the technical details of this compound's function, providing valuable information for researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (PHD2 inhibition) Recombinant HIF-PHD22 µM[1]
Neuroprotection (against 6-OHDA and MPP+ toxicity) PC12 cells0.1 - 5 µM[2]
Neuroprotection (against glutamate-induced oxytosis) HT-22 cells0.5 - 5 µM[2]
Inhibition of Trib3, ATF4, and CHOP expression PC12 cells0.5 µM[2]

Table 2: In Vivo Efficacy of this compound

ParameterAnimal ModelDosageOutcomeReference
Neuroprotection Mouse model of Parkinson's Disease30 mg/kg (intraperitoneal)Enhanced survival of dopaminergic neurons and protection of striatal projections.[2][3]
HIF-PHD Inhibition in the brain Mouse10 - 30 mg/kgIncreased stability of ODD-luciferase reporter.[4]

Signaling Pathways

This compound's biological effects are primarily mediated through two key signaling pathways: the canonical HIF-1α pathway and the ATF4-mediated stress response pathway.

HIF-1α Signaling Pathway

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its degradation. This compound inhibits PHDs, causing HIF-1α to stabilize and translocate to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in processes that promote cell survival and adaptation to low oxygen conditions.

HIF_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PHD PHD This compound->PHD Inhibits HIF1a_p HIF-1α (Pro-OH) PHD->HIF1a_p VHL VHL HIF1a_p->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_p Degradation HIF1a HIF-1α HIF1a->PHD Hydroxylation (Normoxia) HIF1a_n HIF-1α HIF1_complex HIF-1 Complex HIF1a_n->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (DNA) HIF1_complex->HRE Target_Genes Target Gene Transcription HRE->Target_Genes Activates

Caption: HIF-1α signaling pathway modulation by this compound.

ATF4 Signaling Pathway in Neurodegeneration

In models of neurotoxicity, such as those induced by 6-OHDA or MPP+, cellular stress leads to the upregulation of Activating Transcription Factor 4 (ATF4) and its downstream target, CHOP. This signaling axis promotes the expression of the pro-apoptotic protein Trib3, which in turn can lead to the degradation of the neuroprotective protein Parkin. This compound has been shown to suppress the induction of ATF4, CHOP, and Trib3, thereby preserving Parkin levels and protecting neurons from cell death.

ATF4_Signaling_Pathway Stress Neurotoxic Stress (e.g., 6-OHDA, MPP+) ATF4 ATF4 Stress->ATF4 Induces This compound This compound This compound->ATF4 Suppresses CHOP CHOP ATF4->CHOP Induces Trib3 Trib3 CHOP->Trib3 Induces Parkin Parkin Trib3->Parkin Degrades Neuronal_Death Neuronal Death Trib3->Neuronal_Death Promotes Neuroprotection Neuroprotection Parkin->Neuroprotection Promotes

Caption: this compound's role in the ATF4-mediated neurodegenerative pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • PC12 cells: A rat adrenal pheochromocytoma cell line commonly used as a model for neuronal differentiation and neurotoxicity studies. For neuronal differentiation, PC12 cells are typically treated with Nerve Growth Factor (NGF).

    • HT-22 cells: A murine hippocampal neuronal cell line often used to study glutamate-induced oxidative stress.

  • Culture Conditions:

    • Cells are maintained in a suitable medium (e.g., RPMI-1640 for PC12, DMEM for HT-22) supplemented with fetal bovine serum (FBS), horse serum (for PC12), and penicillin-streptomycin.

    • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM).

    • Add the this compound-containing medium to the cells and incubate for the desired duration. A vehicle control (DMSO) should be included in all experiments.

  • Induction of Neurotoxicity:

    • 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+): Used to model Parkinson's disease-related neurodegeneration in PC12 cells.

    • Glutamate: Used to induce oxidative stress and cell death (oxytosis) in HT-22 cells.

In Vivo Administration in a Mouse Model
  • Animal Model: C57BL/6 mice are commonly used.

  • This compound Formulation:

    • Dissolve this compound in a vehicle suitable for intraperitoneal injection, such as a solution of 5% DMSO and 95% sesame oil.

  • Administration:

    • Administer this compound via intraperitoneal (IP) injection at a dosage of, for example, 30 mg/kg.

    • The frequency and duration of administration will depend on the specific experimental design.

  • Induction of Parkinson's Disease Model:

    • Stereotactic injection of 6-OHDA into the medial forebrain bundle (MFB) is a common method to create a unilateral lesion of the nigrostriatal pathway, mimicking Parkinson's disease pathology.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for the analysis of ATF4, CHOP, and Trib3 mRNA levels.

  • RNA Extraction:

    • Lyse cells using a suitable reagent (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a first-strand cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific primers.

    • Primer Sequences:

      • Trib3: Fwd: 5'-GTTGCGTCGATTTGTCTTCA-3', Rev: 5'-CGGGAGCTGAGTATCTCTGG-3'

      • ATF4: Fwd: 5'-CCTTCGACCAGTCGGGTTTG-3', Rev: 5'-CTGTCCCGGAAAAGGCATCC-3'

      • CHOP: Fwd: 5'-CTGGAAGCCTGGTATGAGGA-3', Rev: 5'-AGGTGCTTGTGACCTCTGCT-3'

      • Housekeeping gene (e.g., 18S rRNA or GAPDH): Use validated primers for normalization.

  • qPCR Cycling Conditions:

    • An initial denaturation step (e.g., 95°C for 10 minutes).

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 58-60°C for 30-60 seconds)

  • Data Analysis:

    • Determine the threshold cycle (Ct) for each gene.

    • Normalize the Ct values of the target genes to the housekeeping gene.

    • Calculate the relative mRNA expression using the ΔΔCt method.

qPCR_Workflow Start Cell/Tissue Sample RNA_Extraction RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis Result Relative Gene Expression Data_Analysis->Result

Caption: Workflow for quantitative PCR analysis.

Western Blot for Protein Analysis

This protocol is for the analysis of HIF-1α and Parkin protein levels.

  • Protein Extraction:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HIF-1α or anti-Parkin) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Loading Control:

    • Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Western_Blot_Workflow Start Cell/Tissue Lysate SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Result Protein Expression Level Detection->Result

Caption: General workflow for Western blot analysis.

Conclusion

This compound stands out as a promising therapeutic agent with a multifaceted mechanism of action. Its ability to inhibit HIF-PHDs and subsequently stabilize HIF-1α offers a clear pathway for cytoprotection in ischemic and hypoxic conditions. Furthermore, its capacity to modulate the ATF4-mediated stress response provides an additional, and potentially synergistic, avenue for neuroprotection. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully elucidate its clinical utility in various disease contexts.

References

In Vivo Efficacy of Adaptaquin: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptaquin is a brain-penetrant inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs) with demonstrated neuroprotective and anti-inflammatory properties.[1] It has garnered significant interest for its therapeutic potential in neurological disorders, particularly those with underlying oxidative stress and neuronal death. This technical guide provides an in-depth overview of the in vivo efficacy of this compound in various animal models, focusing on its mechanism of action, experimental protocols, and key quantitative outcomes.

Core Mechanism of Action

This compound's primary mechanism of action involves the inhibition of HIF-PHD enzymes, specifically HIF-PHD2, with an IC50 of 2 μM.[2] While this can lead to the stabilization of HIF-1α, a key regulator of cellular response to hypoxia, compelling evidence suggests that this compound's neuroprotective effects are largely mediated through an HIF-independent pathway.[3] The predominant mechanism involves the suppression of the Activating Transcription Factor 4 (ATF4)-dependent pro-death signaling pathway.[4][5]

Under conditions of cellular stress, such as those induced by neurotoxins or hemorrhage, the ATF4/CHOP transcription complex is activated, leading to the expression of pro-apoptotic genes like Tribbles homolog 3 (Trib3).[4][6] Trib3, in turn, promotes the degradation of Parkin, a protein crucial for mitochondrial quality control and neuronal survival.[4][6] this compound intervenes by inhibiting the ATF4-dependent transcription, thereby preventing the induction of Trib3, preserving Parkin levels, and ultimately promoting neuronal survival.[4][6]

Signaling Pathway of this compound's Neuroprotective Effect

Adaptaquin_Pathway cluster_stress Cellular Stress (e.g., Neurotoxins, Hemorrhage) cluster_pathway Pro-Death Signaling Cascade cluster_this compound This compound Intervention cluster_outcome Neuroprotective Outcome Stress Cellular Stressors ATF4 ATF4/CHOP Activation Stress->ATF4 Trib3 Trib3 Induction ATF4->Trib3 Death Neuronal Death Parkin Parkin Depletion Trib3->Parkin Parkin->Death Survival Neuronal Survival This compound This compound This compound->ATF4 Inhibits PD_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome Animals Adult Male C57BL/6 Mice Lesion 6-OHDA Injection into Medial Forebrain Bundle Animals->Lesion Treatment This compound (30 mg/kg, IP, daily for 7 days) Lesion->Treatment Behavior Behavioral Testing (Motor Function) Treatment->Behavior Histo Histology (Dopaminergic Neuron Survival) Treatment->Histo Mol Molecular Analysis (ATF4, CHOP, Trib3, Parkin levels) Treatment->Mol Outcome Neuroprotection and Functional Recovery Behavior->Outcome Histo->Outcome Mol->Outcome

References

Adaptaquin: A Preclinical Overview of a Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

The previous searches confirmed that Adaptaquin is a real investigational drug. Information about its mechanism of action as a HIF-PHD2 inhibitor and its neuroprotective effects in preclinical models is available. Crucially, one source explicitly states it has "effective in vivo bioavailability" and is "brain penetrant" without providing specific quantitative data. Another mentions a study on its toxicity and metabolism using a "liver-on-a-chip" model, again without presenting the data. The searches did not yield any specific pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) or bioavailability percentages. Detailed experimental protocols for ADME studies are also absent. To create the in-depth technical guide the user wants, I need to find this missing quantitative data and the associated methodologies. My next step will be to search for the specific publications that are cited in the search results, as these might contain the detailed experimental data I need. I will also broaden my search to look for pharmacokinetic data on structurally similar HIF-PHD2 inhibitors, which could provide context if specific data for this compound remains elusive.I have reviewed the search results, and unfortunately, I still lack specific quantitative data on the pharmacokinetics and bioavailability of this compound. While the papers by Karuppagounder et al. (2016), Aimé et al. (2020), and Neitemeier et al. (2016) are frequently cited and confirm this compound is "brain penetrant" and has "effective in vivo bioavailability," they do not provide the necessary pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, etc.) or detailed ADME study protocols.

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a preclinical, brain-penetrant inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PHD2) that has demonstrated significant neuroprotective effects in various rodent models of neurological diseases, including Parkinson's disease and intracerebral hemorrhage. While detailed pharmacokinetic and bioavailability data are not publicly available, existing research indicates its efficacy and oral bioavailability in vivo. This document synthesizes the current understanding of this compound's mechanism of action, preclinical efficacy, and the experimental context of these findings.

Introduction

This compound is a small molecule inhibitor of HIF-PHD2 with an IC50 of 2 μM[1]. By inhibiting this key oxygen-sensing enzyme, this compound stabilizes hypoxia-inducible factors (HIFs), leading to the transcription of genes involved in cellular adaptation to low oxygen conditions. Beyond its canonical HIF-stabilizing activity, this compound has also been shown to inhibit lipid peroxidation and maintain mitochondrial function[1][2]. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of central nervous system disorders[1][3][4].

Mechanism of Action

This compound's primary mechanism of action is the inhibition of HIF-prolyl hydroxylase 2 (PHD2). In normoxic conditions, PHD enzymes hydroxylate proline residues on the alpha subunit of HIF, targeting it for ubiquitination and proteasomal degradation. By inhibiting PHD2, this compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of various target genes.

Interestingly, the neuroprotective effects of this compound in models of intracerebral hemorrhage have been linked to the suppression of the pro-death factor ATF4, rather than a direct HIF-dependent pro-survival pathway[5]. In cellular and mouse models of Parkinson's disease, this compound has been shown to block the ATF4/CHOP-dependent induction of the pro-death protein Trib3[6].

Signaling Pathway of this compound

Adaptaquin_Pathway cluster_0 Cellular Environment cluster_1 Cytosol cluster_2 Nucleus This compound This compound PHD2 PHD2 This compound->PHD2 Inhibits ATF4 ATF4 This compound->ATF4 Inhibits HIF-1α HIF-1α PHD2->HIF-1α Hydroxylates (in normoxia) VHL VHL HIF-1α->VHL Binds to HIF Complex HIF Complex HIF-1α->HIF Complex Dimerizes with HIF-1β Proteasome Proteasome VHL->Proteasome Targets for Degradation HIF-1β HIF-1β HIF-1β->HIF Complex ARE Hypoxia Response Element (HRE) HIF Complex->ARE Gene Transcription Gene Transcription ARE->Gene Transcription Activates

Caption: this compound's dual mechanism of action.

Pharmacokinetics and Bioavailability

While specific quantitative pharmacokinetic data such as AUC, Cmax, Tmax, and half-life for this compound are not publicly available, preclinical studies have consistently described it as having "effective in vivo bioavailability" and being "brain penetrant"[3][4]. These characteristics are crucial for its potential as a therapeutic agent for neurological disorders. The development of orally bioavailable HIF-PHD inhibitors is an active area of research, with a focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties[7][8][9][10].

General Experimental Workflow for Preclinical Pharmacokinetic Assessment

The following diagram illustrates a general workflow for assessing the pharmacokinetic properties of a preclinical compound like this compound.

PK_Workflow cluster_0 In Vitro ADME cluster_1 In Vivo Pharmacokinetics (Rodent Model) cluster_2 Brain Penetration Assessment Solubility Solubility Dosing Oral/IV Dosing Solubility->Dosing Permeability Permeability Permeability->Dosing Metabolic_Stability Metabolic_Stability Metabolic_Stability->Dosing Plasma_Binding Plasma_Binding Plasma_Binding->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvest Brain & Plasma Harvest Dosing->Tissue_Harvest Sample_Analysis LC-MS/MS Analysis Blood_Sampling->Sample_Analysis PK_Parameters Calculate AUC, Cmax, Tmax, t1/2, F% Sample_Analysis->PK_Parameters Homogenization Homogenization Tissue_Harvest->Homogenization Concentration_Analysis LC-MS/MS Analysis Homogenization->Concentration_Analysis Brain_Plasma_Ratio Calculate Brain/Plasma Ratio Concentration_Analysis->Brain_Plasma_Ratio

Caption: Preclinical pharmacokinetic evaluation workflow.

Preclinical Efficacy

This compound has demonstrated neuroprotective effects in multiple preclinical models.

  • Parkinson's Disease: In cellular and mouse models of Parkinson's disease, this compound treatment suppressed the elevation of ATF4 and/or CHOP, preserved Parkin levels, and enhanced the survival of dopaminergic neurons, leading to improved motor function[6][11]. A study in a mouse model involved intraperitoneal injections of 30 mg/kg of this compound[1].

  • Intracerebral Hemorrhage (ICH): In rodent models of ICH, this compound reduced neuronal death and improved behavioral deficits[5].

  • Oxidative Stress: In a model of neuronal oxytosis, this compound was shown to inhibit lipid peroxidation, maintain mitochondrial function, and protect neuronal cells from glutamate-induced toxicity[2].

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and bioavailability studies of this compound are not available in the public domain. However, based on the cited literature, the preclinical evaluation of this compound involved the following general methodologies:

In Vitro Efficacy Studies
  • Cell lines: HT-22 and PC12 cells were used to model neuronal oxidative stress and Parkinson's disease, respectively[1][11].

  • Assays: Cell viability assays, western blotting for protein expression (ATF4, CHOP, Parkin), and assays for mitochondrial function and lipid peroxidation were employed[1][2][6].

In Vivo Efficacy Studies
  • Animal Models: Rodent models of intracerebral hemorrhage and Parkinson's disease (e.g., 6-hydroxydopamine-induced) were utilized[5][6].

  • Administration: this compound was administered systemically, for example, via intraperitoneal injection[1].

  • Endpoints: Behavioral tests to assess motor function and histological analysis of brain tissue to quantify neuronal survival were key endpoints[5][6].

Conclusion

This compound is a promising preclinical neuroprotective agent with a dual mechanism of action involving HIF-PHD2 inhibition and suppression of the ATF4-mediated pro-death pathway. While its efficacy in various models of neurological disease is well-documented, a comprehensive understanding of its pharmacokinetic and bioavailability profile will be critical for its further development and potential translation to clinical settings. Future publications will hopefully provide more detailed insights into the ADME properties of this compound.

References

Adaptaquin: A Technical Guide to Solubility and Stability for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptaquin is a brain-penetrant inhibitor of Hypoxia-Inducible Factor (HIF)-prolyl hydroxylase-2 (PHD2) with demonstrated neuroprotective and antioxidant properties.[1][2] Its potential therapeutic applications in neurological disorders necessitate a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols for its characterization. Furthermore, it elucidates the key signaling pathway influenced by this compound and offers a comprehensive workflow for its investigation. All quantitative data is presented in structured tables, and logical and experimental workflows are visualized using diagrams to facilitate comprehension and application in a research setting.

Physicochemical Properties of this compound

This compound, with the chemical formula C₂₁H₁₆ClN₃O₂, has a molecular weight of 377.82 g/mol . A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₂₁H₁₆ClN₃O₂[1]
Molecular Weight377.82 g/mol [1]
Purity≥97%[1]
CAS Number385786-48-1[1]

Solubility Profile

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The available data on this compound's solubility is summarized below.

SolventConcentrationNotesReference
Dimethyl Sulfoxide (DMSO)Up to 100 mM-[1][2]
Dimethyl Sulfoxide (DMSO)55 mg/mL (145.57 mM)Sonication is recommended.[3]
Dimethyl Sulfoxide (DMSO)76 mg/mLUse fresh, anhydrous DMSO as moisture can reduce solubility.[4]
WaterInsoluble-[4]
EthanolInsoluble-[4]
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.

Materials:

  • This compound powder

  • Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)

  • HPLC-grade water

  • Organic solvent for stock solution preparation (e.g., DMSO)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with UV detector or other suitable analytical instrument

  • Calibrated pH meter

Procedure:

  • Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2 (simulated gastric fluid), 4.5 (acetate buffer), and 6.8 (phosphate buffer) according to standard pharmacopeial procedures.[3] Also, prepare a phosphate buffer at pH 7.4 (physiological pH).

  • Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume of each buffer solution. The excess solid should be visible to ensure saturation.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • pH Measurement: Measure the pH of the supernatant to ensure it has not significantly changed during the experiment.

Data Analysis: The solubility is calculated from the concentration of this compound in the supernatant. The experiment should be performed in triplicate for each pH value.

Stability Profile

Understanding the stability of this compound under various conditions is crucial for accurate experimental results and for determining appropriate storage and handling procedures.

FormStorage TemperatureDurationNotesReference
Powder-20°C3 years-[3]
Stock Solution in Solvent-80°C6 monthsAvoid repeated freeze-thaw cycles.[6][7]
Stock Solution in Solvent-20°C1 monthAvoid repeated freeze-thaw cycles.[6][7]
Experimental Protocol for Forced Degradation Studies and Development of a Stability-Indicating HPLC Method

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. The following is a general protocol that can be adapted for this compound.[8][9]

Objective: To investigate the degradation of this compound under various stress conditions and to develop an HPLC method capable of separating the intact drug from its degradation products.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate buffer salts for mobile phase

  • HPLC system with a photodiode array (PDA) or UV detector

  • Photostability chamber

  • Oven

Procedure:

Part 1: Forced Degradation

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., 70°C).

  • Photodegradation: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the solutions before HPLC analysis.

Part 2: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Screening: Start with a common reverse-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Use a gradient elution to separate the parent drug from any potential degradation products.

  • Method Optimization: Adjust the mobile phase composition, pH, gradient slope, and column temperature to achieve optimal separation of all peaks.

  • Detection: Use a PDA detector to identify the optimal wavelength for the detection of this compound and its degradation products. The PDA detector can also be used to assess peak purity.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Signaling Pathway Analysis: Inhibition of the ATF4/CHOP/Trib3 Pathway

This compound exerts its neuroprotective effects, at least in part, by inhibiting the ATF4-dependent transcription of pro-apoptotic genes.[2][6] A key pathway implicated is the suppression of the ATF4/CHOP-mediated induction of Tribbles homolog 3 (Trib3), which leads to the preservation of the neuroprotective protein Parkin.[2][6]

Signaling Pathway Diagram

Adaptaquin_Signaling_Pathway cluster_stress Cellular Stress (e.g., 6-OHDA, MPP+) cluster_pathway Pro-Apoptotic Pathway Cellular_Stress Cellular Stress ATF4 ATF4 Cellular_Stress->ATF4 induces CHOP CHOP ATF4->CHOP activates Trib3 Trib3 CHOP->Trib3 induces transcription Parkin Parkin Trib3->Parkin promotes degradation Neuronal_Death Neuronal Death Trib3->Neuronal_Death promotes Parkin->Neuronal_Death prevents This compound This compound This compound->ATF4 inhibits

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow for Pathway Analysis

Experimental_Workflow start Start: Neuronal Cell Culture (e.g., PC12, primary neurons) treatment Treatment Groups: 1. Vehicle Control (DMSO) 2. Toxin (e.g., 6-OHDA, MPP+) 3. This compound + Toxin 4. This compound alone start->treatment incubation Incubate for a defined period (e.g., 8, 16, 24 hours) treatment->incubation harvesting Harvest Cells incubation->harvesting rna_extraction RNA Extraction harvesting->rna_extraction protein_lysis Protein Lysis harvesting->protein_lysis viability_assay Cell Viability Assay (e.g., MTT, LDH) harvesting->viability_assay analysis Downstream Analysis results Data Analysis and Interpretation analysis->results qpcr qPCR for ATF4, CHOP, Trib3 mRNA rna_extraction->qpcr qpcr->analysis western_blot Western Blot for ATF4, CHOP, Trib3, Parkin proteins protein_lysis->western_blot western_blot->analysis viability_assay->analysis

Caption: Experimental workflow for analyzing this compound's effect on the signaling pathway.

Detailed Experimental Protocol for Investigating the ATF4/CHOP/Trib3 Pathway

This protocol is based on methodologies described in studies investigating this compound's neuroprotective effects.[2][11]

Objective: To determine if this compound protects neuronal cells from toxin-induced cell death by inhibiting the ATF4/CHOP/Trib3 signaling pathway.

Materials:

  • Neuronal cell line (e.g., PC12 cells) or primary neuronal cultures

  • Cell culture medium and supplements

  • This compound

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+))

  • Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

  • Primers for ATF4, CHOP, Trib3, and a housekeeping gene (e.g., GAPDH)

  • Reagents for protein extraction (lysis buffer) and Western blotting (antibodies against ATF4, CHOP, Trib3, Parkin, and a loading control like β-actin)

  • Reagents for cell viability assay (e.g., MTT or LDH assay kit)

Procedure:

  • Cell Culture and Differentiation: Culture neuronal cells under standard conditions. For PC12 cells, differentiate them into a neuronal phenotype using nerve growth factor (NGF).

  • Treatment: Seed the cells and allow them to adhere. Treat the cells with the following conditions:

    • Vehicle control (e.g., DMSO)

    • Neurotoxin (e.g., 150 µM 6-OHDA or 1 mM MPP+)

    • This compound (e.g., 0.5 µM) co-treated with the neurotoxin

    • This compound alone

  • Incubation: Incubate the cells for appropriate time points to assess both early signaling events (e.g., 8-16 hours for gene and protein expression) and later cell death (e.g., 24 hours for viability assays).[2]

  • RNA Analysis (qPCR):

    • Harvest cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qPCR) using specific primers for ATF4, CHOP, and Trib3 to measure their mRNA expression levels. Normalize the expression to a housekeeping gene.[2]

  • Protein Analysis (Western Blot):

    • Harvest cells and lyse them to extract total protein.

    • Determine protein concentration using a suitable assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against ATF4, CHOP, Trib3, and Parkin, followed by the appropriate secondary antibodies.

    • Visualize and quantify the protein bands, normalizing to a loading control.[2]

  • Cell Viability Assessment:

    • After the 24-hour treatment period, assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.

Expected Outcomes:

  • Treatment with the neurotoxin is expected to increase the mRNA and protein levels of ATF4, CHOP, and Trib3, decrease Parkin protein levels, and reduce cell viability.[2]

  • Co-treatment with this compound is expected to suppress the toxin-induced increase in ATF4, CHOP, and Trib3 expression, preserve Parkin protein levels, and increase cell viability, demonstrating its neuroprotective effect via inhibition of this signaling pathway.[2]

Conclusion

This technical guide provides a comprehensive resource for researchers working with this compound, covering its known solubility and stability characteristics. While specific data on aqueous solubility and forced degradation are limited, the generalized protocols provided herein offer a solid foundation for researchers to perform these critical characterizations. The detailed explanation of the ATF4/CHOP/Trib3 signaling pathway and the accompanying experimental workflow will be invaluable for investigating the molecular mechanisms underlying this compound's neuroprotective effects. Adherence to these methodologies will ensure the generation of reliable and reproducible data, ultimately advancing our understanding and potential therapeutic application of this compound.

References

Adaptaquin: A Novel Modulator of Cellular Stress Pathways for Neuroprotection and Anti-Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adaptaquin, a brain-penetrant oxyquinoline inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs), is emerging as a promising therapeutic candidate for neurodegenerative diseases.[1][2] This document provides a comprehensive overview of the current understanding of this compound's core mechanisms of action, focusing on its roles in neuroprotection and its potential for anti-inflammatory modulation. Preclinical studies have demonstrated this compound's ability to protect neurons from toxin-induced cell death in models of Parkinson's disease by suppressing the ATF4/CHOP/Trib3 pro-death pathway.[3][4] While direct evidence of its anti-inflammatory activity is still developing, its neuroprotective effects suggest an indirect modulation of neuroinflammatory processes by reducing neuronal damage and subsequent glial activation. This guide consolidates key preclinical data, details experimental methodologies, and visualizes the underlying signaling cascades to support further research and development of this compound as a neurotherapeutic agent.

Core Mechanism of Action: Neuroprotection

This compound has been shown to exert robust neuroprotective effects in various preclinical models of Parkinson's disease.[3][5] Its primary mechanism involves the inhibition of the integrated stress response and downstream pro-apoptotic signaling.

Inhibition of the ATF4/CHOP/Trib3 Pro-Death Pathway

In response to cellular stress, such as that induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), the transcription factor ATF4 is upregulated.[4] ATF4, in conjunction with CHOP, induces the expression of Tribbles pseudokinase 3 (Trib3), a pro-death protein that promotes the degradation of the E3 ubiquitin ligase Parkin, a key neuroprotective protein.[3] this compound has been demonstrated to block the induction of ATF4 and CHOP, thereby preventing the downstream expression of Trib3 and preserving Parkin levels, ultimately leading to enhanced neuronal survival.[3][4]

Quantitative In Vitro Efficacy

The neuroprotective effects of this compound have been quantified in neuronal cell culture models.

Cell LineNeurotoxinThis compound Concentration (µM)Treatment Duration (hours)OutcomeReference
Neuronal PC12 cells150 µM 6-OHDA0.1, 0.5, 1, 524Significant protection against cell death.[3][4]
Neuronal PC12 cells1 mM MPP+0.516Inhibition of Trib3, ATF4, and CHOP mRNA induction.[4]
Neuronal PC12 cells150 µM 6-OHDA0.1, 0.58Inhibition of ATF4, CHOP, and Trib3 protein induction; preservation of Parkin protein levels.[3][4]
Primary Ventral Midbrain Dopaminergic Neurons40 µM 6-OHDA0.524Robust protection from cell death.[3][4]
Primary Ventral Midbrain Dopaminergic Neurons40 µM MPP+0.524Robust protection from cell death and partial restoration of morphology.[3][4]
HT-22 cellsGlutamate0.5 - 54 - 15Increased cell viability; inhibition of lipid peroxidation and ROS production.[1]
In Vivo Neuroprotective Efficacy

This compound has demonstrated neuroprotective effects in a mouse model of Parkinson's disease.

Animal ModelToxin/Injury ModelThis compound DosageAdministration RouteDurationOutcomeReference
C57BL/6 Mice6-OHDA injection into the medial forebrain bundle30 mg/kgIntraperitoneal injection7 daysEnhanced survival of dopaminergic neurons; protection of striatal projections; enhanced retention of nigrostriatal function.[1][6]

Experimental Protocols

In Vitro Neuroprotection Assay in PC12 Cells
  • Cell Culture: PC12 cells are differentiated into a neuronal phenotype with Nerve Growth Factor (NGF).

  • Treatment: Differentiated cells are pre-treated with this compound (0.1-5 µM) or vehicle (DMSO) for a specified duration before exposure to neurotoxins (e.g., 150 µM 6-OHDA or 1 mM MPP+).

  • Analysis:

    • Cell Viability: Assessed by counting the remaining viable nuclei after 24 hours of toxin exposure.[6]

    • Western Blotting: Performed after 8 hours of toxin exposure to quantify the protein levels of ATF4, CHOP, Trib3, and Parkin.[4]

    • qPCR: Performed after 8-16 hours of toxin exposure to measure the mRNA levels of Atf4, Chop, and Trib3.[4]

Primary Dopaminergic Neuron Culture
  • Culture Preparation: Primary ventral midbrain dopaminergic neurons are isolated from embryonic rodent brains.

  • Treatment: Cultures are treated with this compound (e.g., 0.5 µM) and a neurotoxin (e.g., 40 µM 6-OHDA or 40 µM MPP+) for 24 hours.

  • Analysis:

    • Immunofluorescence: Cells are stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons. The number of viable TH-positive neurons is quantified to assess neuroprotection.[4]

In Vivo Parkinson's Disease Mouse Model
  • Animal Model: Adult male C57BL/6 mice are used.

  • Lesion Induction: A unilateral lesion of the nigrostriatal pathway is induced by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

  • Treatment: Mice receive daily intraperitoneal injections of this compound (30 mg/kg) or vehicle for 7 consecutive days.[6]

  • Analysis:

    • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and the density of their projections in the striatum.[6]

    • Behavioral Testing: Motor function is assessed to determine the retention of nigrostriatal function.

Signaling Pathways and Experimental Workflow

G cluster_0 Neurotoxic Stress (6-OHDA, MPP+) cluster_1 This compound Intervention cluster_2 Pro-Death Signaling Cascade cluster_3 Neuroprotective Outcome stress Cellular Stress atf4_chop ATF4/CHOP Upregulation stress->atf4_chop This compound This compound This compound->atf4_chop survival Neuronal Survival trib3 Trib3 Induction atf4_chop->trib3 parkin Parkin Depletion trib3->parkin death Neuronal Death parkin->death

Caption: this compound's Neuroprotective Signaling Pathway.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cell_culture Neuronal Cell Culture (e.g., PC12, Primary Neurons) treatment Treatment: 1. This compound (or Vehicle) 2. Neurotoxin (e.g., 6-OHDA) cell_culture->treatment analysis_vitro Endpoint Analysis: - Cell Viability - Western Blot (Protein Expression) - qPCR (mRNA levels) treatment->analysis_vitro animal_model Animal Model of Neurodegeneration (e.g., 6-OHDA Mouse Model) treatment_vivo Systemic Administration: This compound (or Vehicle) animal_model->treatment_vivo analysis_vivo Endpoint Analysis: - Immunohistochemistry (Neuron Count) - Behavioral Tests treatment_vivo->analysis_vivo

Caption: Experimental Workflow for this compound Efficacy Testing.

Role in Anti-Inflammatory Responses: An Indirect Mechanism

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key component of neurodegenerative diseases. While direct studies on this compound's effects on glial cell activation and cytokine release are limited, its potent neuroprotective activity suggests a significant indirect anti-inflammatory role. By preventing neuronal death, this compound likely reduces the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory signals from dying neurons. This, in turn, would attenuate the activation of surrounding microglia and astrocytes, thereby dampening the chronic neuroinflammatory cycle that contributes to disease progression. One study notes that this compound spares mature oligodendrocytes and astrocytes, though this was in the context of its toxicity to glioma stem cells rather than a direct assessment of its anti-inflammatory properties.[1]

G cluster_0 Neuronal Injury cluster_1 This compound's Action cluster_2 Inflammatory Cascade neuronal_death Neuronal Death damps Release of DAMPs neuronal_death->damps This compound This compound neuroprotection Neuroprotection This compound->neuroprotection neuroprotection->neuronal_death microglia Microglia/Astrocyte Activation damps->microglia cytokines Pro-inflammatory Cytokine Release microglia->cytokines neuroinflammation Chronic Neuroinflammation cytokines->neuroinflammation

Caption: Proposed Indirect Anti-Inflammatory Mechanism of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent with a well-defined mechanism of action centered on the inhibition of the ATF4/CHOP/Trib3 pro-death pathway. The preclinical data strongly support its potential for treating neurodegenerative conditions such as Parkinson's disease. While its direct anti-inflammatory properties require further investigation, its ability to preserve neuronal integrity strongly suggests an indirect modulatory effect on neuroinflammation.

Future research should focus on:

  • Directly assessing the effects of this compound on primary microglia and astrocyte cultures to evaluate its impact on activation markers and cytokine profiles.

  • Utilizing animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), to determine this compound's in vivo anti-inflammatory efficacy.

  • Exploring the full spectrum of its HIF-PHD inhibitory activity and its potential contribution to both neuroprotection and anti-inflammation.

A deeper understanding of this compound's multifaceted actions will be crucial for its successful clinical translation for the treatment of complex neurodegenerative and neuroinflammatory disorders.

References

Methodological & Application

Adaptaquin: A Neuroprotective Agent for Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Adaptaquin is an experimental drug that has demonstrated significant neuroprotective effects in cellular and animal models of Parkinson's disease.[1][2] As a selective modulator of hypoxic adaptation, it possesses an oxyquinoline backbone and has shown a favorable safety profile in preclinical studies.[1][2] Its mechanism of action involves the inhibition of the ATF4/CHOP-dependent pro-death signaling pathway, which is implicated in neuronal cell death in response to various stressors.[1][3] These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in neuronal cell cultures, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound's primary neuroprotective effect stems from its ability to inhibit the transcription factor Activating Transcription Factor 4 (ATF4).[1] In models of neuronal stress, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), the ATF4/CHOP transcription complex is upregulated.[1][3] This complex then induces the expression of the pro-death protein Tribbles homolog 3 (Trib3). Trib3, in turn, promotes the degradation of Parkin, a crucial protein for neuronal survival.[1] By inhibiting ATF4-dependent transcription, this compound effectively blocks this cascade, leading to the suppression of Trib3 induction and the preservation of Parkin levels, ultimately promoting neuronal survival and maintaining cellular morphology.[1][2]

Adaptaquin_Signaling_Pathway cluster_stress Neuronal Stress (e.g., 6-OHDA, MPP+) Stress Stress ATF4_CHOP ATF4_CHOP Stress->ATF4_CHOP Upregulates This compound This compound This compound->ATF4_CHOP Inhibits

This compound's Mechanism of Action

Experimental Protocols

The following protocols are based on established methodologies for assessing the neuroprotective effects of this compound in neuronal cell cultures.[1]

Cell Culture
  • PC12 Cells: A commonly used cell line derived from a pheochromocytoma of the rat adrenal medulla. For neuroprotective studies, PC12 cells are differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF).

    • Differentiation Protocol: Plate PC12 cells on collagen-coated dishes and culture in RPMI-1640 medium supplemented with 1% horse serum and 50 ng/mL NGF for 6-12 days. Change the medium every two days.[4]

  • Primary Ventral Midbrain (VM) Dopaminergic Neurons: These primary neurons are highly relevant for studying Parkinson's disease.

    • Isolation and Culture: Protocols for the isolation and culture of primary VM neurons from rodent models are widely available and should be followed according to institutional guidelines.

Neurotoxicity Induction

To model Parkinson's disease-related neurodegeneration in vitro, the following neurotoxins are commonly used:

  • 6-hydroxydopamine (6-OHDA): A neurotoxin that selectively destroys dopaminergic and noradrenergic neurons.

  • 1-methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, which causes permanent symptoms of Parkinson's disease by destroying dopaminergic neurons in the substantia nigra.

Experimental_Workflow Start Start Cell_Culture Neuronal Cell Culture (PC12 or Primary VM Neurons) Start->Cell_Culture Treatment Treatment Application Cell_Culture->Treatment Control Control (DMSO) Treatment->Control Group 1 Toxin Neurotoxin (6-OHDA or MPP+) Treatment->Toxin Group 2 Adaptaquin_Toxin This compound + Neurotoxin Treatment->Adaptaquin_Toxin Group 3 Incubation Incubation (24-48 hours) Control->Incubation Toxin->Incubation Adaptaquin_Toxin->Incubation Analysis Downstream Analysis Incubation->Analysis Survival Cell Viability/Survival Assay Analysis->Survival Morphology Morphological Analysis (Immunofluorescence) Analysis->Morphology Protein Protein Expression Analysis (Western Blot) Analysis->Protein End End Survival->End Morphology->End Protein->End

General Experimental Workflow
This compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO and store at -20°C.[3]

  • Working Solution: On the day of the experiment, dilute the stock solution in the cell culture medium to achieve the desired final concentrations.

  • Co-treatment: Add this compound to the cell cultures concurrently with the neurotoxin.

Key Experimental Assays

1. Cell Survival Assay

  • Objective: To quantify the neuroprotective effect of this compound against toxin-induced cell death.

  • Method:

    • Plate neuronal cells in multi-well plates.

    • Treat cells with the vehicle (DMSO), neurotoxin alone, or neurotoxin with varying concentrations of this compound.

    • After the incubation period (e.g., 24 hours for 6-OHDA, 48 hours for MPP+), lyse the cells with a detergent solution that leaves the nuclei intact.[1]

    • Count the remaining viable nuclei to determine the percentage of cell survival relative to the control group.

2. Immunofluorescence for Apoptotic Markers and Neuronal Morphology

  • Objective: To visualize and quantify markers of apoptosis and assess neuronal morphology.

  • Method:

    • Culture cells on coverslips.

    • Following treatment, fix the cells with paraformaldehyde.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with primary antibodies against:

      • Phosphorylated histone H2A.X (PH2AX): A marker for DNA double-strand breaks and apoptosis.[1]

      • Tyrosine Hydroxylase (TH): A marker for dopaminergic neurons.[1]

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

    • Mount coverslips and visualize using fluorescence microscopy.

3. Western Blot for Signaling Pathway Proteins

  • Objective: To measure the protein levels of key components of the ATF4 signaling pathway.

  • Method:

    • After treatment, lyse the cells and collect protein extracts.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against ATF4, CHOP, Trib3, and Parkin.[1]

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using chemiluminescence and quantify band intensities.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound in neuronal cell cultures.

Table 1: Effect of this compound on Neuronal Cell Viability in the Presence of Neurotoxins

Cell TypeNeurotoxinThis compound Concentration (µM)Incubation Time (hours)Outcome
Neuronal PC12 Cells150 µM 6-OHDA0.124No significant protection
Neuronal PC12 Cells150 µM 6-OHDA0.5, 1, 524Robust protection, preservation of cell number and morphology[1][5]
Neuronal PC12 Cells1 mM MPP+0.548Significant increase in survival
Primary VM Dopaminergic Neurons40 µM 6-OHDA0.524Robust protection
Primary VM Dopaminergic Neurons40 µM MPP+0.524Robust protection

Table 2: Effect of this compound on Apoptosis and Signaling Pathway Components

Experimental ModelTreatmentMarker/ProteinObservation
Neuronal PC12 Cells150 µM 6-OHDAPH2AX (Apoptotic marker)Robust increase in nuclear staining
Neuronal PC12 Cells150 µM 6-OHDA + 0.5 µM this compoundPH2AX (Apoptotic marker)Blocked the increase in nuclear staining
Neuronal PC12 Cells150 µM 6-OHDAATF4, CHOP, Trib3 mRNAInduction
Neuronal PC12 Cells150 µM 6-OHDA + Protective dose of this compoundATF4, CHOP, Trib3 mRNABlocked induction
Neuronal PC12 Cells150 µM 6-OHDAATF4, CHOP, Trib3 proteinInduction
Neuronal PC12 Cells150 µM 6-OHDA + 0.5 µM this compoundATF4, CHOP, Trib3 proteinBlocked induction
Neuronal PC12 Cells150 µM 6-OHDAParkin proteinDecrease
Neuronal PC12 Cells150 µM 6-OHDA + 0.5 µM this compoundParkin proteinMaintained levels

Conclusion

This compound presents a promising pharmacological approach for neuroprotection in models of Parkinson's disease.[1] The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various neuronal cell culture systems. The key to successful experimentation lies in the careful application of these methodologies and the accurate interpretation of the resulting quantitative and qualitative data. Further research utilizing these protocols will be invaluable in advancing our understanding of this compound's therapeutic potential for neurodegenerative diseases.

References

Application Notes and Protocols for Adaptaquin in a Mouse Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of Adaptaquin, a selective modulator of hypoxic adaptation, in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease (PD). This compound has demonstrated neuroprotective effects by inhibiting the ATF4/CHOP-dependent induction of the pro-death protein Trib3, thereby preserving the E3 ubiquitin ligase Parkin, a crucial protein for mitochondrial quality control and neuronal survival. This document outlines the mechanism of action of this compound, detailed protocols for the in vivo mouse model, including stereotaxic surgery and drug administration, as well as behavioral and histological analyses to assess therapeutic efficacy.

Introduction to this compound and its Mechanism of Action

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). One of the proposed mechanisms contributing to this neuronal death is endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR). Chronic activation of the UPR can lead to apoptosis through the PERK-eIF2α-ATF4-CHOP signaling cascade.

This compound is a blood-brain barrier-penetrant inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs) that has been shown to exert neuroprotective effects.[1] In the context of Parkinson's disease models, this compound's primary mechanism of action involves the suppression of the ATF4/CHOP-dependent transcriptional induction of Tribbles pseudokinase 3 (Trib3).[2][3] Trib3 is a pro-apoptotic protein that promotes the degradation of Parkin, an essential neuroprotective protein.[2][3] By inhibiting the upregulation of Trib3, this compound preserves Parkin levels, thus protecting dopaminergic neurons from toxin-induced cell death.[2][3]

Signaling Pathway of this compound's Neuroprotective Effect

Adaptaquin_Pathway cluster_stress Neurotoxin-Induced Stress (e.g., 6-OHDA) cluster_UPR Unfolded Protein Response 6_OHDA 6-OHDA ATF4_CHOP ATF4/CHOP Complex 6_OHDA->ATF4_CHOP activates Trib3 Trib3 (Pro-death protein) ATF4_CHOP->Trib3 induces transcription Parkin Parkin (Neuroprotective protein) Trib3->Parkin promotes degradation Apoptosis Apoptosis Trib3->Apoptosis leads to Neuron Dopaminergic Neuron Parkin->Neuron protects This compound This compound This compound->ATF4_CHOP inhibits

Caption: this compound inhibits the ATF4/CHOP complex, preventing Trib3 induction and subsequent Parkin degradation, thereby protecting dopaminergic neurons from apoptosis.

Experimental Protocols

This section provides detailed methodologies for inducing a Parkinson's disease phenotype in mice using 6-OHDA and for assessing the neuroprotective effects of this compound.

6-OHDA Mouse Model of Parkinson's Disease

A unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) is a widely used method to induce rapid and extensive degeneration of dopaminergic neurons in the nigrostriatal pathway.[3][4][5]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 6-hydroxydopamine hydrochloride (6-OHDA HCl)

  • Ascorbic acid

  • Sterile 0.9% saline

  • Desipramine hydrochloride

  • Pargyline hydrochloride

  • Ketamine/Xylazine or Isoflurane for anesthesia

  • Stereotaxic apparatus

  • Hamilton syringe (10 µl) with a 33-gauge needle

  • Microinjection pump

  • Heating pad

Procedure:

  • Preparation of 6-OHDA Solution (prepare fresh on the day of surgery):

    • Dissolve 6-OHDA HCl in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.[4][6][7] A typical concentration is 4 µg/µl (free base).[8][9]

    • Protect the solution from light by wrapping the tube in aluminum foil and keeping it on ice.[4][6][9] The solution should be used within 2-4 hours of preparation.[4][9]

  • Animal Preparation and Anesthesia:

    • Thirty minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA uptake.[9] Some protocols also include pargyline (5 mg/kg, i.p.) to inhibit monoamine oxidase B.[4][9]

    • Anesthetize the mouse using ketamine/xylazine or isoflurane.

    • Secure the animal in the stereotaxic frame. Ensure the skull is level between bregma and lambda.

  • Stereotaxic Injection:

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma and lambda.

    • Drill a small hole over the injection site.

    • Stereotaxic coordinates for the right medial forebrain bundle (relative to bregma): Anteroposterior (AP): -1.2 mm; Mediolateral (ML): +1.3 mm; Dorsoventral (DV): -4.75 mm.[9]

    • Slowly lower the injection needle to the target coordinates.

    • Infuse 1 µl of the 6-OHDA solution at a rate of 0.1 µl/min.[4][6]

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.[4][6]

    • Suture the incision and allow the mouse to recover on a heating pad. Provide post-operative care, including softened food and hydration.[6]

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., DMSO, saline)

  • Injection syringes and needles

Procedure:

  • Dosage and Administration: Administer this compound at a dose of 30 mg/kg via intraperitoneal (i.p.) injection.[1]

  • Treatment Schedule: Begin daily injections of this compound one day prior to the 6-OHDA surgery and continue for 7 consecutive days.[10]

Experimental Workflow

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_surgery Surgical Phase cluster_post_op Post-Operative Phase cluster_analysis Endpoint Analysis acclimatization Acclimatization (1 week) adaptaquin_pre This compound Administration (30 mg/kg, i.p.) Day -1 acclimatization->adaptaquin_pre surgery 6-OHDA Stereotaxic Injection Day 0 adaptaquin_pre->surgery adaptaquin_post This compound Administration (Days 1-6) surgery->adaptaquin_post recovery Recovery & Monitoring (2-3 weeks) adaptaquin_post->recovery behavioral Behavioral Testing (e.g., Rotarod, Cylinder Test) recovery->behavioral histology Histological Analysis (TH Staining, Stereology) behavioral->histology

Caption: A typical experimental workflow for evaluating this compound in a 6-OHDA mouse model of Parkinson's disease.

Assessment of Therapeutic Efficacy

Behavioral Analyses

Behavioral tests should be conducted 2-3 weeks post-surgery to assess motor deficits.

a) Rotarod Test: This test evaluates motor coordination and balance.[1]

Protocol:

  • Acclimatize mice to the testing room for at least 30 minutes.

  • Place mice on the rotarod apparatus.

  • The rod should accelerate from 4 to 40 rpm over a 300-second period.[1]

  • Record the latency to fall for each mouse.

  • Perform three trials per mouse with a 15-minute inter-trial interval.[1][3]

  • The average latency to fall is used for analysis.

b) Cylinder Test (Forelimb Asymmetry): This test assesses spontaneous forelimb use, which is indicative of unilateral motor deficits.[11]

Protocol:

  • Place the mouse in a transparent cylinder.

  • Videorecord the mouse for 5-10 minutes.

  • Score the number of times the mouse rears and touches the cylinder wall with its left paw, right paw, or both paws simultaneously.[11]

  • Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of touches. The formula is: (% Contralateral Use) = [contralateral touches / (ipsilateral touches + contralateral touches)] x 100.[11]

Histological Analysis

At the end of the study, mice are euthanized, and their brains are collected for histological analysis to quantify the extent of dopaminergic neuron loss.

a) Immunohistochemistry for Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[2][12]

Protocol:

  • Perfuse mice transcardially with 0.9% saline followed by 4% paraformaldehyde (PFA).[13]

  • Post-fix the brains in 4% PFA overnight, followed by cryoprotection in 30% sucrose.[13]

  • Cut coronal sections (e.g., 30-40 µm) of the substantia nigra and striatum using a cryostat.

  • Perform free-floating immunohistochemistry.

  • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[12]

  • Incubate sections with a primary antibody against TH (e.g., mouse anti-TH, 1:1000 dilution) overnight at 4°C.[13]

  • Wash sections and incubate with an appropriate secondary antibody (e.g., biotinylated anti-mouse IgG).

  • Visualize the staining using an avidin-biotin-peroxidase complex (ABC) kit and diaminobenzidine (DAB) as the chromogen.

  • Mount sections on slides, dehydrate, and coverslip.

b) Stereological Counting of Dopaminergic Neurons: Unbiased stereology is the gold standard for quantifying the number of neurons in a specific brain region.[14][15]

Protocol:

  • Use the TH-stained sections of the substantia nigra.

  • Employ the optical fractionator method using a microscope equipped with a motorized stage and stereology software.[14][15]

  • Define the boundaries of the substantia nigra pars compacta.

  • Systematically sample the region using a counting frame of known dimensions.

  • Count the TH-positive neurons that fall within the counting frame and do not touch the exclusion lines.

  • The software will calculate an estimate of the total number of TH-positive neurons in the substantia nigra.

Data Presentation

Quantitative data from behavioral and histological analyses should be summarized in tables for clear comparison between treatment groups.

Table 1: Behavioral Assessment Data

Treatment GroupNRotarod Latency (s) (Mean ± SEM)Cylinder Test (% Contralateral Use) (Mean ± SEM)
Sham + Vehicle10
6-OHDA + Vehicle10
6-OHDA + this compound10

Table 2: Histological Assessment Data

Treatment GroupNTH+ Neurons in SNc (Count ± SEM)Striatal TH Fiber Density (% of Sham) (Mean ± SEM)
Sham + Vehicle10
6-OHDA + Vehicle10
6-OHDA + this compound10

Conclusion

This compound presents a promising therapeutic strategy for Parkinson's disease by targeting a specific cell death pathway involving ATF4, CHOP, and Trib3. The protocols outlined in these application notes provide a robust framework for evaluating the neuroprotective efficacy of this compound in a preclinical mouse model of Parkinson's disease. Consistent application of these detailed methodologies will ensure reproducible and reliable results for researchers in the field.

References

Application Notes and Protocols for Measuring Adaptaquin Target Engagement via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Adaptaquin and Target Engagement

This compound is a small molecule inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2), an enzyme that plays a critical role in the cellular response to oxygen levels. By inhibiting HIF-PHD2, this compound prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to its stabilization and the subsequent activation of hypoxia-responsive genes. This mechanism has shown therapeutic potential in various models of neurological diseases, including Parkinson's disease and brain hemorrhage.[1][2]

Beyond its effects on the HIF pathway, this compound has also been shown to modulate the ATF4/CHOP/Trib3 signaling cascade, a key pathway involved in cellular stress and apoptosis.[3][1][2] Specifically, this compound can suppress the induction of ATF4 and its downstream targets, CHOP and Trib3, thereby protecting cells from programmed cell death.[3][1][2]

Measuring the engagement of this compound with its direct target, HIF-PHD2, and quantifying its impact on downstream signaling pathways are crucial steps in preclinical drug development. These measurements provide evidence of the drug's mechanism of action, help establish dose-response relationships, and can serve as biomarkers for assessing therapeutic efficacy. Western blotting is a fundamental and widely used technique to assess these parameters by quantifying changes in protein levels. This document provides detailed protocols for utilizing Western blot-based methods to measure both direct and indirect target engagement of this compound.

Key Signaling Pathways

The following diagram illustrates the primary signaling pathways affected by this compound.

Adaptaquin_Signaling_Pathways cluster_0 This compound's Primary Target and Downstream Effects cluster_1 Modulation of ATF4 Pathway This compound This compound HIF_PHD2 HIF-PHD2 This compound->HIF_PHD2 Inhibits HIF_1a HIF-1α HIF_PHD2->HIF_1a Hydroxylates HIF_1a_hydroxylated Hydroxylated HIF-1α HIF_1a_degradation Proteasomal Degradation HIF_1a_hydroxylated->HIF_1a_degradation HIF_1a->HIF_1a_hydroxylated HIF_1a_stabilized Stabilized HIF-1α HIF_1a->HIF_1a_stabilized Stabilization Hypoxia_Response Activation of Hypoxia-Responsive Genes HIF_1a_stabilized->Hypoxia_Response Adaptaquin_ATF4 This compound ATF4 ATF4 Adaptaquin_ATF4->ATF4 Suppresses Induction CHOP CHOP ATF4->CHOP Trib3 Trib3 CHOP->Trib3 Apoptosis Apoptosis Trib3->Apoptosis

Caption: this compound Signaling Pathways.

Experimental Protocols

This section provides detailed protocols for assessing this compound's target engagement using Western blot-based techniques.

Protocol 1: Standard Western Blot for Downstream Target Modulation

This protocol is designed to measure the effect of this compound on the protein levels of its downstream targets, such as HIF-1α, ATF4, CHOP, and Trib3.

Experimental Workflow Diagram:

Western_Blot_Workflow start Start: Cell Culture and Treatment cell_lysis Cell Lysis and Protein Extraction start->cell_lysis protein_quantification Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification sample_prep Sample Preparation (SDS-PAGE Sample Buffer) protein_quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Results analysis->end

Caption: Standard Western Blot Workflow.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • Precast polyacrylamide gels (e.g., 4-20%)

  • SDS-PAGE and Western blot equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 2 for suggestions)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period.

  • Cell Lysis: Wash cells with ice-old PBS and lyse them with lysis buffer on ice. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a precast polyacrylamide gel and run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. The following day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand. This change in thermal stability can be detected by Western blotting.

Experimental Workflow Diagram:

CETSA_Workflow start Start: Cell Culture and Treatment with this compound heat_treatment Heat Treatment of Cells at Different Temperatures start->heat_treatment cell_lysis Cell Lysis and Separation of Soluble Fraction heat_treatment->cell_lysis protein_quantification Protein Quantification of Soluble Fraction cell_lysis->protein_quantification western_blot Western Blot for HIF-PHD2 protein_quantification->western_blot analysis Data Analysis: Plot Protein Level vs. Temperature western_blot->analysis end End: Determine Thermal Shift analysis->end

Caption: CETSA Experimental Workflow.

Materials:

  • Same materials as Protocol 1, with the addition of a PCR machine or heating block for precise temperature control.

  • Primary antibody specific for HIF-PHD2.

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.

  • Western Blot: Perform a Western blot on the soluble fractions as described in Protocol 1, using an antibody against HIF-PHD2.

  • Data Analysis: Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble HIF-PHD2 against temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Interactome Analysis

Co-IP can be used to investigate how this compound affects the interaction of HIF-PHD2 with its binding partners.

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control and lyse them using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against HIF-PHD2.

  • Complex Pull-down: Add protein A/G beads to pull down the antibody-HIF-PHD2-interactome complex.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against known or suspected interacting partners of HIF-PHD2.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of this compound.

Table 1: Effect of this compound on Downstream Protein Levels in PC12 Cells

TreatmentATF4 Protein Level (Fold Change vs. Control)CHOP Protein Level (Fold Change vs. Control)Trib3 Protein Level (Fold Change vs. Control)Parkin Protein Level (Fold Change vs. Control)
Control (DMSO) 1.01.01.01.0
6-OHDA (150 µM) IncreasedIncreasedIncreasedDecreased
6-OHDA + this compound (0.5 µM) Significantly Decreased vs. 6-OHDASignificantly Decreased vs. 6-OHDASignificantly Decreased vs. 6-OHDAMaintained at near-control levels

Data are summarized from a study by Aimé et al. (2020) where neuronal PC12 cells were treated for 8 hours.[3]

Table 2: Recommended Primary Antibodies for Western Blotting

Target ProteinHost SpeciesRecommended DilutionSupplier (Example Catalog #)
HIF-1α Rabbit1:1000Cell Signaling Technology (#36169)
HIF-PHD2 Rabbit1:1000Cell Signaling Technology (#4835)
ATF4 Rabbit1:1000Cell Signaling Technology (#11815)
CHOP/GADD153 Mouse1:500Santa Cruz Biotechnology (#sc-7351)
Trib3 Rabbit1:2000Calbiochem (#ST1032)
Parkin Mouse1:500Santa Cruz Biotechnology (#sc-32282)
β-actin Mouse1:5000Santa Cruz Biotechnology (#sc-47778)

Antibody dilutions are starting recommendations and may need to be optimized for specific experimental conditions.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure the target engagement of this compound using Western blot-based methods. By assessing both the direct interaction of this compound with HIF-PHD2 and its downstream signaling effects, scientists can gain valuable insights into the molecule's mechanism of action, which is essential for its continued development as a potential therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Adaptaquin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptaquin is a brain-penetrant inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs), with a notable inhibitory concentration (IC50) of 2 µM for PHD2.[1] Beyond its role in modulating HIF pathways, this compound exhibits significant neuroprotective and anti-inflammatory properties.[2] Its mechanism of action involves the suppression of the ATF4/CHOP-dependent induction of the pro-apoptotic protein Trib3, which in turn preserves the levels of the neuroprotective protein Parkin.[3][4] Furthermore, this compound has been shown to mitigate oxidative stress by inhibiting lipid peroxidation, maintaining mitochondrial function, and reducing the production of reactive oxygen species (ROS).[2] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents for neurodegenerative diseases and other conditions involving oxidative stress and mitochondrial dysfunction.

These application notes provide detailed protocols for utilizing this compound in various HTS assays to probe key cellular pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound in various cell-based assays, providing a reference for expected outcomes and dose-responses in screening experiments.

Table 1: Neuroprotective Effects of this compound on PC12 Cells

Treatment ConditionThis compound Concentration (µM)Cell Viability (% of Control)
Control (DMSO)-100%
150 µM 6-OHDA0~50%
150 µM 6-OHDA0.1No significant protection
150 µM 6-OHDA0.5~80%
150 µM 6-OHDA1.0~90%
150 µM 6-OHDA5.0~95%

Data adapted from studies on neuronal PC12 cells treated with the neurotoxin 6-hydroxydopamine (6-OHDA) for 24 hours.[1]

Table 2: Neuroprotective Effects of this compound on Primary Midbrain Dopaminergic Neurons

Treatment ConditionThis compound Concentration (µM)Viable TH+ Neurons (% of Control)
Control (DMSO)-100%
40 µM 6-OHDA0~40%
40 µM 6-OHDA0.5~75%
40 µM MPP+0~55%
40 µM MPP+0.5~85%

Data represents the percentage of surviving tyrosine hydroxylase-positive (TH+) neurons after 24-hour treatment with neurotoxins.[1]

Table 3: Modulation of ATF4-Trib3 Pathway Protein Expression by this compound in PC12 Cells

Treatment ConditionThis compound Concentration (µM)ATF4 Protein Level (Fold Change vs. Control)CHOP Protein Level (Fold Change vs. Control)Trib3 Protein Level (Fold Change vs. Control)Parkin Protein Level (Fold Change vs. Control)
Control (DMSO)-1.01.01.01.0
150 µM 6-OHDA0~3.5~2.5~4.0~0.4
150 µM 6-OHDA0.1~3.0~2.0~3.5~0.5
150 µM 6-OHDA0.5~1.5~1.2~1.5~0.8

Relative protein levels were quantified by Western blot after 8 hours of treatment with 6-OHDA.[1]

Signaling and Experimental Workflow Diagrams

Adaptaquin_Signaling_Pathway cluster_stress Cellular Stress (e.g., Neurotoxins, Oxidative Stress) cluster_hif HIF Pathway cluster_atf4 ATF4-Mediated Apoptotic Pathway Stress Stress ATF4/CHOP ATF4/CHOP Stress->ATF4/CHOP Activates PHD2 PHD2 HIF-1α HIF-1α PHD2->HIF-1α Inhibits pVHL pVHL HIF-1α->pVHL Hydroxylation Proteasomal Degradation Proteasomal Degradation pVHL->Proteasomal Degradation Ubiquitination Trib3 Trib3 ATF4/CHOP->Trib3 Induces Transcription Parkin Parkin Trib3->Parkin Promotes Degradation Apoptosis Apoptosis Trib3->Apoptosis Parkin->Apoptosis Inhibits This compound This compound This compound->PHD2 Inhibits This compound->ATF4/CHOP Inhibits

This compound's dual mechanism of action.

HTS_Workflow Start Start Compound Library Plating Compound Library Plating Start->Compound Library Plating Cell Seeding Cell Seeding Compound Library Plating->Cell Seeding This compound/Stimulus Addition This compound/Stimulus Addition Cell Seeding->this compound/Stimulus Addition Incubation Incubation This compound/Stimulus Addition->Incubation Assay-specific Reagent Addition Assay-specific Reagent Addition Incubation->Assay-specific Reagent Addition Signal Detection Signal Detection Assay-specific Reagent Addition->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

General high-throughput screening workflow.

Experimental Protocols

HIF-PHD2 Inhibition High-Throughput Screening Assay

Objective: To identify compounds that inhibit the activity of HIF-PHD2. This compound is used as a positive control.

Assay Principle: This protocol is based on a fluorescence polarization (FP) assay. A fluorescently labeled HIF-1α peptide binds to PHD2, resulting in a high FP signal. Inhibitors of PHD2 will prevent this binding, leading to a decrease in the FP signal.

Materials:

  • Recombinant human HIF-PHD2 enzyme

  • FITC-labeled HIF-1α peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Ferrous sulfate (FeSO₄)

  • Sodium L-ascorbate

  • 2-Oxoglutarate (α-KG)

  • This compound (positive control)

  • Compound library

  • 384-well, low-volume, black microplates

  • Plate reader with FP capabilities

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a reaction mixture containing assay buffer, FeSO₄ (final concentration 100 µM), and sodium L-ascorbate (final concentration 2 mM).

    • Prepare a solution of HIF-PHD2 in the reaction mixture.

    • Prepare a solution of FITC-HIF-1α peptide and 2-oxoglutarate in the reaction mixture.

  • Assay Procedure:

    • Dispense test compounds and this compound (e.g., in a dose-response range) into the microplate wells.

    • Add the HIF-PHD2 solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the FITC-HIF-1α/2-oxoglutarate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls (DMSO for 0% inhibition and a known potent inhibitor or high concentration of this compound for 100% inhibition).

    • Generate dose-response curves for active compounds and determine their IC50 values.

ATF4 Activation Luciferase Reporter High-Throughput Screening Assay

Objective: To identify compounds that modulate the transcriptional activity of ATF4. This compound is used as a reference compound to inhibit stress-induced ATF4 activation.

Assay Principle: This cell-based assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an ATF4-responsive promoter element. Activation of the ATF4 pathway leads to increased luciferase expression and a luminescent signal.

Materials:

  • HEK293 or a neuronal cell line (e.g., SH-SY5Y) stably expressing an ATF4-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stress-inducing agent (e.g., Tunicamycin or 6-OHDA)

  • This compound

  • Compound library

  • 384-well, white, clear-bottom microplates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer plate reader

Protocol:

  • Cell Plating:

    • Seed the ATF4-reporter cells into the 384-well plates at an optimized density and allow them to attach overnight.

  • Compound and Stimulus Addition:

    • The next day, treat the cells with the compound library and this compound controls.

    • After a pre-incubation period with the compounds (e.g., 1 hour), add the stress-inducing agent to all wells except the negative control.

    • Incubate for an optimized duration (e.g., 8-16 hours) to allow for ATF4 activation and luciferase expression.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to all wells according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate luminometer.

  • Data Analysis:

    • Normalize the data to a cell viability assay performed in parallel to exclude cytotoxic compounds.

    • Calculate the percent activation or inhibition relative to the positive (stress-inducer only) and negative (vehicle) controls.

    • Identify compounds that either activate ATF4 on their own or inhibit the stress-induced activation of ATF4.

Trib3 Expression High-Throughput Screening Assay (Luciferase Reporter-Based)

Objective: To identify compounds that modulate the expression of Trib3. This compound is used as a reference inhibitor of stress-induced Trib3 expression.

Assay Principle: This protocol is analogous to the ATF4 reporter assay but utilizes a cell line with a luciferase reporter driven by the Trib3 promoter.

Materials:

  • A suitable cell line (e.g., PC12 or SH-SY5Y) stably expressing a Trib3 promoter-luciferase reporter construct

  • Cell culture medium

  • Stress-inducing agent that upregulates Trib3 (e.g., 6-OHDA or MPP+)

  • This compound

  • Compound library

  • 384-well, white, clear-bottom microplates

  • Luciferase assay reagent

  • Luminometer plate reader

Protocol:

  • Cell Plating:

    • Plate the Trib3-reporter cells in 384-well plates and incubate overnight.

  • Compound and Stimulus Addition:

    • Treat cells with the test compounds and this compound.

    • After a pre-incubation, add the stress-inducing agent.

    • Incubate for a period sufficient for Trib3 promoter activation and luciferase accumulation (e.g., 8-16 hours).

  • Luminescence Measurement:

    • Add the luciferase assay reagent and measure the luminescent signal.

  • Data Analysis:

    • Normalize for cell viability.

    • Determine the percent inhibition of stress-induced Trib3 expression for each compound.

Reactive Oxygen Species (ROS) Production High-Throughput Screening Assay

Objective: To identify compounds that reduce intracellular ROS levels. This compound can be used as a positive control for its ROS-scavenging properties.

Assay Principle: This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Neuronal cell line (e.g., HT-22 or PC12)

  • Cell culture medium

  • H2DCFDA dye

  • Oxidative stress inducer (e.g., glutamate or H₂O₂)

  • This compound

  • Compound library

  • 384-well, black, clear-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Cell Plating:

    • Seed cells into 384-well plates and allow them to adhere.

  • Compound Treatment and Staining:

    • Treat cells with the compound library and this compound for a desired pre-incubation time.

    • Load the cells with H2DCFDA dye according to the manufacturer's protocol (typically in serum-free media).

    • Wash the cells to remove excess dye.

  • Induction of Oxidative Stress and Measurement:

    • Add the oxidative stress inducer to the appropriate wells.

    • Immediately measure the fluorescence intensity at time zero and then kinetically over a period (e.g., 1-2 hours) or at a fixed endpoint.

  • Data Analysis:

    • Subtract the background fluorescence.

    • Calculate the rate of ROS production or the endpoint fluorescence.

    • Determine the percent inhibition of ROS production for each compound relative to controls.

Mitochondrial Membrane Potential (MMP) High-Throughput Screening Assay

Objective: To identify compounds that preserve mitochondrial membrane potential under cellular stress. This compound is known to maintain mitochondrial function and can be used as a reference compound.

Assay Principle: This assay utilizes a potentiometric fluorescent dye, such as JC-1 or TMRE, that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in MMP leads to a change in the fluorescence signal.

Materials:

  • Neuronal cell line

  • Cell culture medium

  • Mitochondrial stressor (e.g., a mitochondrial complex inhibitor like rotenone or MPP+)

  • MMP-sensitive dye (e.g., JC-1 or TMRE)

  • This compound

  • Compound library

  • 384-well, black, clear-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Cell Plating and Compound Treatment:

    • Seed cells in 384-well plates.

    • Treat with the compound library and this compound, followed by the addition of the mitochondrial stressor.

    • Incubate for an appropriate time to induce mitochondrial dysfunction.

  • Staining and Measurement:

    • Load the cells with the MMP-sensitive dye according to the manufacturer's protocol.

    • Wash the cells to remove the unbound dye.

    • Measure the fluorescence intensity. For JC-1, this will involve measuring both green (monomers) and red (J-aggregates) fluorescence.

  • Data Analysis:

    • For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP. For TMRE, a decrease in fluorescence intensity indicates depolarization.

    • Calculate the percentage of MMP preservation for each compound compared to controls.

Conclusion

This compound serves as a multifaceted tool for dissecting neuroprotective and antioxidant pathways in a high-throughput screening context. The protocols outlined above provide a framework for identifying and characterizing novel compounds that act on the HIF-PHD2, ATF4-Trib3, and oxidative stress pathways. These assays, when used in combination, can provide a comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols for Intraperitoneal Injection of Adaptaquin in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intraperitoneal (IP) administration of Adaptaquin in mice, a critical procedure for in vivo studies investigating its therapeutic potential. This compound is a brain-penetrant inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PHD2) with neuroprotective and anti-inflammatory properties[1][2]. It has been shown to inhibit lipid peroxidation, maintain mitochondrial function, and reduce neuronal death by blocking the ATF4/CHOP-dependent pro-death pathway[1][2][3].

Mechanism of Action

This compound's primary mechanism of action is the inhibition of HIF-prolyl hydroxylase-2 (PHD2)[1]. This enzyme is responsible for the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia. By inhibiting PHD2, this compound stabilizes HIF-1α, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and cell survival. Additionally, this compound has been shown to suppress the induction of the pro-death protein Trib3 by inhibiting the ATF4/CHOP transcription complex, a key pathway in endoplasmic reticulum stress-induced apoptosis[3][4].

Signaling Pathway of this compound in Neuroprotection

Adaptaquin_Signaling_Pathway This compound's Neuroprotective Signaling Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress, ER Stress) cluster_pathway Pro-Apoptotic Pathway cluster_this compound This compound Intervention Stress Stress ATF4/CHOP ATF4/CHOP Stress->ATF4/CHOP activates Trib3 Trib3 ATF4/CHOP->Trib3 induces Neuronal Death Neuronal Death Trib3->Neuronal Death promotes This compound This compound This compound->ATF4/CHOP inhibits HIF-PHD2 HIF-PHD2 This compound->HIF-PHD2 inhibits HIF-1α HIF-1α HIF-PHD2->HIF-1α degrades Neuroprotection Neuroprotection HIF-1α->Neuroprotection promotes IP_Injection_Workflow Intraperitoneal Injection Workflow Start Start Animal_Weighing Weigh the mouse Start->Animal_Weighing Dose_Calculation Calculate injection volume (10 ml/kg for 30 mg/kg dose) Animal_Weighing->Dose_Calculation Syringe_Preparation Draw up calculated volume of this compound solution Dose_Calculation->Syringe_Preparation Animal_Restraint Properly restrain the mouse (e.g., scruffing) Syringe_Preparation->Animal_Restraint Injection_Site_Prep Disinfect lower right abdominal quadrant Animal_Restraint->Injection_Site_Prep Injection Insert needle at 30-45° angle and inject solution Injection_Site_Prep->Injection Post_Injection_Monitoring Observe mouse for any adverse reactions Injection->Post_Injection_Monitoring End End Post_Injection_Monitoring->End

References

Application of Adaptaquin in Brain Hemorrhage Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability. A key contributor to secondary brain injury following ICH is the accumulation of blood and its breakdown products, leading to oxidative stress, neuroinflammation, and neuronal cell death. Adaptaquin, a brain-penetrant small molecule, has emerged as a promising neuroprotective agent in preclinical models of brain hemorrhage. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in ICH.

This compound is an inhibitor of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) enzymes.[1][2] While initially thought to exert its protective effects through the stabilization of HIF-1α, recent studies have revealed an unexpected and critical mechanism involving the suppression of the pro-death transcription factor ATF4 (Activating Transcription Factor 4).[3][4][5] By inhibiting ATF4-dependent neuronal death, this compound reduces neuronal loss and improves functional outcomes in rodent models of ICH.[3][4]

Mechanism of Action: The Role of ATF4 Suppression

Following intracerebral hemorrhage, the release of heme and iron from lysed red blood cells triggers significant oxidative stress. This cellular stress activates a signaling cascade that leads to the upregulation and activation of ATF4. ATF4, in turn, promotes the expression of pro-apoptotic genes, contributing to neuronal death in the perihematomal region.

This compound intervenes in this pathway by inhibiting the HIF-PHD enzymes, which unexpectedly leads to a downstream suppression of ATF4 activity. This action is independent of the canonical HIF-1α stabilization pathway. By reducing ATF4-mediated transcription of pro-death genes, this compound effectively shields neurons from the toxic aftermath of a brain bleed.

Adaptaquin_Mechanism_of_Action ICH Intracerebral Hemorrhage Oxidative_Stress Oxidative Stress (Heme, Iron) ICH->Oxidative_Stress HIF_PHD HIF-PHD Enzymes Oxidative_Stress->HIF_PHD ATF4 ATF4 Activation HIF_PHD->ATF4 Neuroprotection Neuroprotection & Functional Recovery Pro_death_Genes Pro-death Gene Expression ATF4->Pro_death_Genes Neuronal_Death Neuronal Death Pro_death_Genes->Neuronal_Death This compound This compound This compound->HIF_PHD Inhibits Collagenase_ICH_Workflow Start Anesthetize Mouse (e.g., isoflurane) Stereotaxic Mount in Stereotaxic Frame Start->Stereotaxic Incision Midline Scalp Incision Stereotaxic->Incision Burr_Hole Drill Burr Hole (AP: +0.5, ML: +2.0 from bregma) Incision->Burr_Hole Injection Inject Collagenase into Striatum (DV: -3.5 from dura) (Rate: 0.1 µL/min) Burr_Hole->Injection Collagenase_Prep Prepare Collagenase Solution (e.g., 0.075U in 0.5 µL saline) Collagenase_Prep->Injection Needle_Removal Slow Needle Withdrawal Injection->Needle_Removal Suture Suture Incision Needle_Removal->Suture Recovery Post-operative Care & Recovery Suture->Recovery Staining_Workflow Start Prepare Brain Sections (e.g., 40 µm cryosections) Mount Mount Sections on Slides Start->Mount Rehydrate Rehydrate Sections (Ethanol gradient) Mount->Rehydrate Permanganate Incubate in 0.06% KMnO4 Rehydrate->Permanganate Rinse1 Rinse with dH2O Permanganate->Rinse1 Stain Incubate in Fluoro-Jade B Solution Rinse1->Stain Rinse2 Rinse with dH2O Stain->Rinse2 Dry Air Dry Slides Rinse2->Dry Coverslip Coverslip with Mounting Medium Dry->Coverslip Image Image with Fluorescence Microscope Coverslip->Image

References

Application Notes & Protocols for Studying ATF4-Dependent Neuronal Death with Adaptaquin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Activating transcription factor 4 (ATF4) is a key mediator of the integrated stress response (ISR), a cellular signaling pathway activated by various stimuli, including oxidative and endoplasmic reticulum (ER) stress.[1] While ATF4 can promote cell recovery by regulating genes involved in amino acid metabolism and redox homeostasis, its sustained activation can lead to the induction of pro-apoptotic genes, culminating in cell death.[1][2] This ATF4-dependent neuronal death pathway has been implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's disease (PD) and brain hemorrhage.[3][4]

Adaptaquin, a brain-permeable, selective modulator of hypoxic adaptation with an oxyquinoline backbone, has emerged as a promising pharmacological tool to study and potentially mitigate ATF4-dependent neurodegeneration.[3][5] It has been shown to suppress the elevation of ATF4 and its downstream target, CHOP, thereby inhibiting the induction of the pro-death protein Tribbles pseudokinase 3 (Trib3).[3] This, in turn, helps preserve crucial neuronal survival proteins like Parkin.[3] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to investigate its neuroprotective effects against ATF4-dependent neuronal death.

Data Presentation

Table 1: In Vitro Neuroprotection by this compound in Neuronal Cell Models

Cell LineNeurotoxinThis compound Concentration (µM)Incubation Time (hours)OutcomeReference
Neuronal PC12 cells150 µM 6-OHDA0.1, 0.5, 1, 5240.5, 1, and 5 µM concentrations provided robust protection, preserving cell numbers and neurite morphology.[6][7]
Neuronal PC12 cells1 mM MPP+0.548Significantly increased cell viability.[7]
Rat Ventral Midbrain (VM) Dopaminergic Neurons40 µM 6-OHDA or MPP+0.524Provided neuroprotection.[6]
Mouse Primary Cortical NeuronsGlutamate analog HCADose-dependent161 µM provided complete protection.[8][9]

Table 2: In Vivo Neuroprotection by this compound in a Mouse Model of Parkinson's Disease

Animal ModelLesion InductionThis compound TreatmentDurationOutcomeReference
Mouse6-hydroxydopamine (6-OHDA) injection into the medial forebrain bundle30 mg/kg, intraperitoneal (IP) injectionDaily for 7 consecutive daysEnhanced survival of dopaminergic neurons, protected striatal projections, and improved retention of nigrostriatal function.[10]

Experimental Protocols

In Vitro Neuroprotection Assay in Neuronal PC12 Cells

This protocol details the steps to assess the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced cell death in differentiated PC12 cells.

Materials:

  • PC12 cells

  • RPMI 1640 medium

  • Horse serum (heat-inactivated)

  • Fetal bovine serum (FBS)

  • Penicillin/Streptomycin

  • Nerve Growth Factor (NGF)

  • Rat tail collagen

  • This compound (AQ)

  • 6-hydroxydopamine (6-OHDA)

  • DMSO (vehicle)

  • Cell culture plates/dishes

Procedure:

  • Cell Culture and Differentiation:

    • Culture PC12 cells on rat tail collagen-coated dishes in RPMI 1640 medium supplemented with 10% heat-inactivated horse serum, 5% FBS, and penicillin/streptomycin.[10]

    • For neuronal differentiation, switch to RPMI 1640 medium containing 1% horse serum, penicillin/streptomycin, and 100 ng/ml NGF.[10]

    • Change the differentiation medium every other day.[10]

  • Treatment:

    • Plate differentiated PC12 cells at the desired density.

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, and 5 µM) or DMSO for a specified period.

    • Induce neurotoxicity by adding 150 µM 6-OHDA to the culture medium.[6][7]

    • Include control groups: untreated cells, cells treated with DMSO alone, and cells treated with 6-OHDA alone.

  • Incubation:

    • Incubate the cells for 24 hours.[6][7]

  • Assessment of Cell Viability:

    • Quantify cell viability using a suitable method, such as counting viable nuclei after staining with a fluorescent dye (e.g., DAPI) or using a commercial cell viability assay (e.g., MTT, PrestoBlue).

    • Capture phase-contrast images to visually assess cell morphology and neurite integrity.[7]

Western Blot Analysis of ATF4 and Downstream Targets

This protocol describes how to measure changes in protein levels of ATF4 and its downstream targets in response to neurotoxin and this compound treatment.

Materials:

  • Treated cell lysates from the in vitro neuroprotection assay

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against ATF4, CHOP, Trib3, Parkin, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in protein lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the protein of interest to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of ATF4-regulated genes.

Materials:

  • Treated cells from the in vitro neuroprotection assay

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green Master Mix

  • Primers for Trib3, CHOP, ATF4, and a housekeeping gene (e.g., 18S rRNA or GAPDH)[6]

  • qRT-PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated cells.

    • Synthesize cDNA from the extracted RNA.

  • qRT-PCR:

    • Perform qRT-PCR using SYBR Green Master Mix and specific primers.

    • Use a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

ATF4_Signaling_Pathway cluster_stress Cellular Stress cluster_upstream Upstream Signaling cluster_atf4 ATF4 Regulation cluster_downstream Downstream Pro-Death Signaling cluster_effect Cellular Effect Stress Oxidative Stress ER Stress PERK PERK Activation Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Translation (Transcription Factor) eIF2a->ATF4 CHOP CHOP Induction ATF4->CHOP This compound This compound This compound->ATF4 Inhibits Trib3 Trib3 Induction CHOP->Trib3 Death Neuronal Death Trib3->Death

Caption: ATF4-dependent pro-death signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis cluster_outcome Expected Outcome A Neuronal Cell Culture (e.g., PC12, Primary Neurons) B This compound Pre-treatment A->B C Induction of Neuronal Stress (e.g., 6-OHDA, MPP+, HCA) B->C D Cell Viability Assay (e.g., Nuclear Count, MTT) C->D E Western Blot (ATF4, CHOP, Trib3) C->E F qRT-PCR (ATF4, CHOP, Trib3 mRNA) C->F G Assessment of Neuroprotection and Pathway Modulation D->G E->G F->G

Caption: Experimental workflow for assessing this compound's neuroprotective effects in vitro.

Adaptaquin_Mechanism cluster_stress Neurotoxic Stress cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Stress Neurotoxins (6-OHDA, MPP+) ATF4_CHOP ATF4/CHOP Upregulation Stress->ATF4_CHOP Trib3 Trib3 Induction ATF4_CHOP->Trib3 Parkin Parkin Depletion Trib3->Parkin Survival Neuronal Survival Parkin->Survival This compound This compound This compound->ATF4_CHOP Suppresses

Caption: Logical relationship of this compound's mechanism in preventing neuronal death.

References

Troubleshooting & Optimization

Troubleshooting Adaptaquin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when using Adaptaquin in cell culture experiments.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving issues related to this compound precipitation in cell culture media.

Q1: I've observed a precipitate in my cell culture medium after adding this compound. What should I do?

The appearance of a precipitate after the addition of a small molecule like this compound can be attributed to several factors. Follow these troubleshooting steps to identify the cause and find a solution.

Step 1: Visual Inspection and Initial Checks

  • Question: What is the nature of the precipitate and when did it appear?

  • Answer: Carefully observe the precipitate under a microscope. Note its color, whether it is crystalline or amorphous, and if it is distributed throughout the medium or settled at the bottom of the vessel. Also, recall if the precipitation occurred immediately upon addition of the this compound working solution or after a period of incubation. This information can provide clues to the cause. For instance, immediate precipitation upon addition to the warm medium might suggest poor solubility at the final concentration or interaction with media components.

Step 2: Review Preparation of this compound Stock and Working Solutions

  • Question: Was the this compound stock solution prepared and stored correctly?

  • Answer: this compound is soluble in DMSO.[1][2] Ensure that you have used fresh, anhydrous DMSO to prepare your stock solution, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2] Stock solutions should be stored at -20°C or -80°C as recommended by the supplier to maintain stability and prevent degradation.[1] Repeated freeze-thaw cycles should be avoided by preparing aliquots of the stock solution.[1]

  • Question: How was the working solution of this compound prepared and added to the culture medium?

  • Answer: It is crucial to dilute the this compound stock solution sufficiently before adding it to the cell culture medium. Adding a small volume of highly concentrated DMSO stock directly to the aqueous medium can cause the compound to precipitate out of solution. A common practice is to make an intermediate dilution of the stock in a serum-free medium before adding it to the final culture medium containing serum. This gradual change in solvent environment can help maintain solubility. Also, ensure the working solution is added to the medium with gentle mixing to facilitate even dispersion.

Step 3: Evaluate the Cell Culture Medium and Conditions

  • Question: Could components in my cell culture medium be causing the precipitation?

  • Answer: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components that can sometimes interact with small molecules.[3][4] High concentrations of salts or certain metal ions can lead to precipitation.[3][4] If you are using a custom or serum-free medium, the order of component addition can also be critical.[4]

  • Question: Could the pH or temperature of my cell culture system be a factor?

  • Answer: The pH of the cell culture medium is typically maintained between 7.2 and 7.4. Significant deviations from this range can affect the solubility of compounds. Extreme temperature shifts, such as warming cold media too quickly, can also cause components, including proteins in serum, to precipitate.[3]

Summary of Potential Causes and Recommended Actions

Potential Cause Recommended Action
Improper Stock Solution Preparation Prepare a fresh stock solution using anhydrous DMSO. Sonicate if necessary to ensure complete dissolution. Prepare single-use aliquots to avoid freeze-thaw cycles.[1]
High Final Concentration of this compound Review the literature for the effective concentration range of this compound in your cell type.[1] Perform a dose-response experiment to determine the optimal, non-precipitating concentration.
"Salting Out" Effect Prepare an intermediate dilution of the this compound stock solution in a serum-free medium before adding it to the complete medium. Add the working solution dropwise while gently swirling the culture vessel.
Interaction with Media Components If using a custom medium, review the order of component addition. Consider testing the solubility of this compound in the basal medium without supplements.
pH and Temperature Instability Ensure the cell culture medium is properly buffered and the pH is within the optimal range. Avoid rapid temperature changes to the medium.
High DMSO Concentration in Final Culture Keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), as higher concentrations can be cytotoxic and may also affect the solubility of other media components.
Experimental Protocol: this compound Solubility Test in Cell Culture Medium

This protocol will help you determine the solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period equivalent to your planned experiment (e.g., 24, 48 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation.

  • To quantify, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.

  • Carefully collect the supernatant and measure the absorbance at a wavelength where this compound absorbs (this may require a UV-Vis scan to determine the optimal wavelength). A decrease in absorbance compared to a freshly prepared, non-centrifuged standard of the same concentration indicates precipitation.

  • The highest concentration that does not show a significant decrease in absorbance can be considered the practical solubility limit in your specific cell culture medium.

Troubleshooting Workflow

G A Precipitation Observed B Visual Inspection (Microscopy) A->B F Perform Solubility Test A->F C Review Stock Solution Preparation B->C Amorphous or Crystalline? D Review Working Solution Preparation B->D Immediate or Delayed? G Optimize Protocol C->G D->G E Evaluate Medium and Culture Conditions E->G F->G H Issue Resolved G->H

Caption: A workflow diagram for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q2: What is the recommended solvent and stock concentration for this compound?

This compound is readily soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO.[5] Using fresh, high-quality DMSO is crucial as it is hygroscopic, and absorbed water can significantly reduce the solubility of compounds.[2]

This compound Solubility Data

Solvent Solubility Reference
DMSO55 - 100 mg/mL[1][2]
EthanolInsoluble[2]
WaterInsoluble[2]
Q3: Can this compound interact with components of the cell culture medium?

Yes, like many small molecules, this compound has the potential to interact with components in the complex mixture of cell culture medium.[6] These interactions can be with salts, metal ions, or proteins present in the serum supplement.[3][4] Such interactions can lead to the formation of insoluble complexes, resulting in precipitation.

Q4: How do pH and temperature affect the stability and solubility of this compound?
Q5: What is the best way to prepare working solutions of this compound to minimize the risk of precipitation?

To minimize precipitation, it is advisable to perform serial dilutions. Instead of adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous culture medium, first, create an intermediate dilution of the this compound stock in a small volume of serum-free medium. Then, add this intermediate dilution to your final volume of complete culture medium. This gradual decrease in the concentration of the organic solvent (DMSO) helps to keep the compound in solution.

This compound Signaling Pathway

This compound is an inhibitor of Hypoxia-Inducible Factor Prolyl-Hydroxylases (HIF-PHDs).[1][7] By inhibiting PHDs, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), allowing it to translocate to the nucleus and regulate gene expression. Additionally, this compound has been shown to suppress the ATF4/CHOP-dependent pro-death pathway, which is implicated in neurodegeneration.[8][9]

G cluster_0 This compound Action cluster_1 ER Stress Pathway This compound This compound PHD2 HIF-PHD2 This compound->PHD2 ATF4 ATF4 This compound->ATF4 HIF1a_OH HIF-1α-OH PHD2->HIF1a_OH VHL VHL-E3 Ligase HIF1a_OH->VHL HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation Nucleus Nucleus HIF1a->Nucleus Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_OH Degradation ARE Antioxidant Response Element Nucleus->ARE Transcription Activation Neuroprotection Neuroprotection ARE->Neuroprotection ER_Stress ER Stress ER_Stress->ATF4 CHOP CHOP ATF4->CHOP Pro_Apoptotic Pro-Apoptotic Genes CHOP->Pro_Apoptotic Cell_Death Cell Death Pro_Apoptotic->Cell_Death

References

Adaptaquin Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers investigating the potential off-target effects of Adaptaquin. This compound is primarily characterized as a potent, brain-penetrant inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (HIF-PHD2), with demonstrated neuroprotective and anti-inflammatory properties.[1] Its on-target mechanism involves the stabilization of HIF-1α, a key transcription factor in the cellular response to hypoxia. However, emerging evidence suggests that some of this compound's biological activities may occur through mechanisms independent of HIF-1α stabilization, necessitating a careful consideration of its off-target profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary known or suspected off-target effects of this compound?

The most significant described off-target effect of this compound is the suppression of the Activating Transcription Factor 4 (ATF4)-mediated pro-death signaling pathway.[2][3] This effect has been observed to be independent of its canonical HIF-PHD inhibitory activity and is linked to its neuroprotective properties.[2] Additionally, in the context of glioblastoma stem cells, this compound has been shown to upregulate iron transport genes and downregulate genes involved in cholesterol biosynthesis, also in a HIF-1α-independent manner.

Q2: How does this compound impact the ATF4 signaling pathway?

Under conditions of cellular stress, such as exposure to neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+, the ATF4 pathway is activated, leading to the expression of pro-apoptotic genes like CHOP and Trib3.[3][4] this compound has been shown to suppress the stress-induced elevation of ATF4, CHOP, and Trib3 at both the mRNA and protein levels.[3][4] This action helps to preserve the levels of the pro-survival protein Parkin, which is often depleted during neurotoxic stress.[3][4]

Q3: What is the direct molecular target of this compound within the ATF4 pathway?

The direct molecular target of this compound that mediates its inhibitory effect on the ATF4 pathway has not yet been definitively identified in publicly available literature. It is unclear whether this compound directly binds to ATF4, or to an upstream regulator in the endoplasmic reticulum stress response pathway, such as PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) or eIF2α (eukaryotic initiation factor 2 alpha). Further research is required to elucidate the precise molecular interaction.

Q4: Is there a comprehensive off-target screening profile available for this compound (e.g., a kinase panel)?

Currently, a comprehensive, publicly available off-target screening profile for this compound against a broad panel of kinases or other protein families has not been identified in the scientific literature. Researchers should be aware that the full spectrum of this compound's potential off-target interactions is not yet fully characterized.

Q5: What is known about the preclinical toxicology and safety profile of this compound?

Q6: Are there any reported adverse events from clinical trials of this compound?

As of now, there is no publicly available information regarding adverse events from clinical trials of this compound.

Troubleshooting Guide

Observed Experimental Outcome Potential Cause (Related to Off-Target Effects) Suggested Troubleshooting Steps
Unexpected changes in gene expression related to cellular stress or apoptosis, independent of HIF-1α target genes. The observed effects may be mediated by this compound's inhibition of the ATF4 signaling pathway.- Perform qPCR or Western blot analysis for key components of the ATF4 pathway (ATF4, CHOP, Trib3) to confirm pathway modulation.- Include experimental arms with known ATF4 pathway inhibitors or activators as controls.- Consider siRNA-mediated knockdown of ATF4 to determine if the observed phenotype is ATF4-dependent.
Alterations in cellular metabolism, particularly related to iron or cholesterol homeostasis. This compound may have off-target effects on metabolic pathways, as suggested by studies in glioblastoma stem cells.- Conduct targeted metabolic assays to quantify changes in iron uptake, storage, or cholesterol biosynthesis.- Perform transcriptomic or proteomic analysis to identify differentially expressed genes or proteins in relevant metabolic pathways.
Cellular phenotype is not rescued by the stabilization of HIF-1α alone. The biological effect under investigation may be primarily driven by an off-target mechanism of this compound.- Use a structurally unrelated HIF-PHD inhibitor to determine if the effect is specific to this compound or a class effect.- In parallel, investigate the involvement of the ATF4 pathway as described above.

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on the ATF4 Pathway via Western Blot

This protocol details the methodology to assess the protein levels of ATF4, CHOP, and Trib3 in response to a stressor and this compound treatment.

  • Cell Culture and Treatment:

    • Plate neuronal cells (e.g., PC12 or primary neurons) at an appropriate density.

    • Induce cellular stress using a relevant neurotoxin (e.g., 150 µM 6-OHDA or 1 mM MPP+) for a specified duration (e.g., 8-16 hours).[4]

    • Co-treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or vehicle control (DMSO).[3]

  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ATF4, CHOP, Trib3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the protein of interest to the loading control.

    • Perform statistical analysis to compare treatment groups.

Visualizing Signaling Pathways and Workflows

Adaptaquin_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Adaptaquin_on This compound PHD2 HIF-PHD2 Adaptaquin_on->PHD2 Inhibits HIF1a_stable Stabilized HIF-1α Adaptaquin_on->HIF1a_stable HIF1a_hydrox Hydroxylated HIF-1α PHD2->HIF1a_hydrox Hydroxylates Proteasomal_deg Proteasomal Degradation HIF1a_hydrox->Proteasomal_deg HIF1a_target_genes HIF-1α Target Genes (e.g., VEGF, EPO) HIF1a_stable->HIF1a_target_genes Activates Adaptaquin_off This compound ATF4 ATF4 Adaptaquin_off->ATF4 Suppresses (Mechanism Undefined) Unknown_Target Unknown Direct Target Adaptaquin_off->Unknown_Target Cellular_Stress Cellular Stress (e.g., 6-OHDA, MPP+) PERK PERK Cellular_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates eIF2a->ATF4 Translational Upregulation CHOP_Trib3 CHOP / Trib3 ATF4->CHOP_Trib3 Transcriptional Activation Apoptosis Apoptosis CHOP_Trib3->Apoptosis Unknown_Target->ATF4

Caption: On-target vs. potential off-target signaling of this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype with this compound is_hif_dependent Is the phenotype replicated by other HIF-PHD inhibitors? start->is_hif_dependent on_target Conclusion: Likely an on-target HIF-dependent effect. is_hif_dependent->on_target Yes off_target_hypothesis Hypothesis: Potential off-target effect. is_hif_dependent->off_target_hypothesis No check_atf4 Investigate ATF4 Pathway: - Measure ATF4, CHOP, Trib3 levels (qPCR, Western Blot) off_target_hypothesis->check_atf4 atf4_involved Is the ATF4 pathway modulated by this compound? check_atf4->atf4_involved atf4_conclusion Conclusion: Phenotype is likely mediated by off-target ATF4 pathway suppression. atf4_involved->atf4_conclusion Yes other_off_target Investigate other potential off-target mechanisms: - Metabolic assays - Transcriptomics atf4_involved->other_off_target No

References

How to mitigate Adaptaquin-induced cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate Adaptaquin-induced cytotoxicity in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the hypoxia-inducible factor prolyl hydroxylase domain enzymes (HIF-PHDs), specifically targeting PHD2 with an IC50 of 2 μM.[1][2] Under normal oxygen conditions, PHDs mark the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation. By inhibiting PHDs, this compound stabilizes HIF-1α, leading to the activation of hypoxia-related adaptive genes.[2] Additionally, it is known to inhibit lipid peroxidation, maintain mitochondrial function, and suppress the activity of the pro-death transcription factor ATF4.[3][4][5][6]

Q2: If this compound is often neuroprotective, why is it causing cytotoxicity in my experiments?

A2: While this compound is widely reported to be protective against certain cellular stressors (like glutamate toxicity or toxins used in Parkinson's models)[6][7][8], its effects are highly context-dependent. Cytotoxicity can arise from several factors:

  • Cell Type Specificity: Different cell lines possess unique biological characteristics and sensitivities.[9] For example, while protective in some neuronal cells, this compound's effects on glioblastoma stem cells can be cytotoxic, a response that is enhanced by iron chelators.[10]

  • Concentration Dependence: Like many bioactive compounds, this compound may have a therapeutic window. Concentrations that are protective in one model may become toxic in another or at higher doses.

  • Induction of Ferroptosis: As a HIF-PHD inhibitor, this compound modulates iron-dependent enzymes. This can disrupt iron homeostasis and, under certain conditions, promote an iron-dependent form of cell death called ferroptosis, which is characterized by extensive lipid peroxidation.[4][11][12]

Q3: What are the likely molecular mechanisms behind this compound-induced cytotoxicity?

A3: The two primary mechanisms to consider are ferroptosis and apoptosis .

  • Ferroptosis: This is an iron-dependent form of regulated cell death driven by the accumulation of lipid reactive oxygen species (ROS).[13] Evidence suggests this compound's mechanism is linked to processes that influence ferroptosis, such as inhibiting lipid peroxidation.[4][6] Cytotoxicity could occur if the compound inadvertently pushes the cellular redox balance towards overwhelming lipid peroxidation, potentially through modulation of iron-sensing enzymes.[12]

  • Apoptosis: This is a programmed cell death pathway executed by caspases. While this compound is known to suppress the pro-apoptotic ATF4/CHOP pathway in some contexts[3][7], off-target effects or cell-specific responses could potentially trigger caspase activation. Distinguishing between these pathways is a critical first step in troubleshooting.

Q4: What are the primary strategies to mitigate this compound-induced cytotoxicity in vitro?

A4: Based on the likely mechanisms, mitigation strategies should target the key drivers of cell death:

  • Antioxidants: To counteract ferroptosis and oxidative stress, use antioxidants that specifically target lipid peroxidation. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, and Ferrostatin-1, a specific inhibitor of ferroptosis, are excellent candidates.[11][14]

  • Caspase Inhibitors: If apoptosis is suspected, a pan-caspase inhibitor like Z-VAD-FMK can be used to block the caspase cascade and prevent cell death.[15][16] This allows you to determine if the observed cytotoxicity is caspase-dependent.

  • Iron Chelators: Since ferroptosis is iron-dependent, an iron chelator like deferoxamine could potentially mitigate this form of cell death. However, use this with caution, as its effect may be cell-type specific.[10]

Troubleshooting Guides

Q: My cell viability has dropped significantly after this compound treatment. How do I determine the mechanism of cell death?

A: A co-treatment experiment is the most effective approach. Treat your cells with this compound in parallel with specific inhibitors:

  • Group 1 (Control): Cells + Vehicle (e.g., DMSO).

  • Group 2 (this compound): Cells + this compound at the cytotoxic concentration.

  • Group 3 (Ferroptosis Inhibition): Cells + this compound + Ferrostatin-1 (a ferroptosis inhibitor) or N-acetylcysteine (an antioxidant).[11]

  • Group 4 (Apoptosis Inhibition): Cells + this compound + Z-VAD-FMK (a pan-caspase inhibitor).[16][17]

  • If viability is restored in Group 3, the cytotoxicity is likely mediated by ferroptosis.

  • If viability is restored in Group 4, the cytotoxicity is likely mediated by apoptosis.

  • If neither restores viability, consider other mechanisms like necrosis or check for experimental artifacts.

Q: The mitigating agent I'm using isn't working. What are some possible reasons?

A:

  • Incorrect Mechanism: You may be targeting the wrong pathway. For example, using a caspase inhibitor will not prevent ferroptosis. Use the co-treatment strategy described above to confirm the death mechanism.

  • Insufficient Concentration: The concentration of the inhibitor may be too low to be effective. Consult the literature for typical working concentrations for your cell type and consider performing a dose-response curve for the inhibitor.[16][18]

  • Timing of Addition: For inhibitors to be effective, they must be present before irreversible cell death processes are initiated. For apoptosis, the inhibitor should be added concurrently with the inducer.[15] For ferroptosis, protection is limited once significant lipid peroxidation has already occurred.[19]

  • Compound Instability: Ensure your mitigating agent is properly stored and freshly prepared. For example, Z-VAD-FMK is often provided in DMSO and should be stored appropriately.[15]

Q: I'm observing high variability in my cytotoxicity assays. What common issues should I check?

A:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of error. Ensure you have a homogenous single-cell suspension before plating and use calibrated pipettes.

  • Edge Effects: Wells on the outer edges of a microplate are prone to increased evaporation, leading to altered media concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

  • Solvent Toxicity: If this compound or your inhibitors are dissolved in a solvent like DMSO, ensure the final concentration in the culture medium is low (typically <0.5%) and consistent across all wells. Run a "vehicle-only" control to test for solvent toxicity.[16]

  • Assay Interference: The compound itself might interfere with the assay chemistry (e.g., reducing MTT reagent). Run a cell-free control containing media, your compound, and the assay reagent to check for direct chemical reactions.

Quantitative Data Summary

The following tables provide reference values for this compound and common mitigating agents. Note that optimal concentrations are highly dependent on the specific cell line and experimental conditions and should be determined empirically.[9][20]

Table 1: Typical In Vitro Concentrations of this compound

Parameter Concentration Context / Cell Type Reference
IC50 (PHD2 Inhibition) 2 µM Purified enzyme assay [1]
Protective Range 0.1 - 5 µM Neuronal cells (PC12, HT-22) against toxins [6][8]

| Cytotoxicity Testing | Concentration-dependent | Must be determined empirically for each cell line |[9][21] |

Table 2: Recommended Starting Concentrations for Mitigation Agents

Agent Mechanism of Action Typical In Vitro Concentration Reference
N-Acetylcysteine (NAC) Antioxidant; Glutathione precursor 0.5 - 10 mM [18][22]
Ferrostatin-1 Specific Ferroptosis Inhibitor; Radical-trapping antioxidant 0.1 - 5 µM [11][14]
Z-VAD-FMK Irreversible Pan-Caspase Inhibitor 20 - 100 µM [15][16][23]

| Deferoxamine | Iron Chelator | 10 - 100 µM |[11] |

Experimental Protocols

Protocol 1: General Assessment of this compound-Induced Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure to determine the cytotoxic dose-response of this compound.

Materials:

  • Cell line of interest in appropriate culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: Viability (%) = (Abs_sample / Abs_vehicle_control) * 100. Plot the viability against this compound concentration to determine the IC50 value.

Protocol 2: Mitigation of Cytotoxicity using N-Acetylcysteine (NAC)

This protocol tests the ability of the antioxidant NAC to rescue cells from this compound-induced cytotoxicity.

Materials:

  • Same as Protocol 1

  • N-Acetylcysteine (NAC) stock solution (e.g., in sterile water or PBS)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Experimental Groups: Prepare treatment media for the following groups:

    • Vehicle Control

    • This compound alone (at a known cytotoxic concentration, e.g., IC75)

    • NAC alone (at a concentration from your dose-response, e.g., 5 mM)

    • This compound + NAC (co-treatment)

  • Co-treatment: Remove the old medium and add 100 µL of the appropriate treatment medium to each well.

  • Incubation: Incubate for the same duration as determined in Protocol 1.

  • Viability Assessment: Proceed with the MTT assay (Steps 5-8 from Protocol 1) to measure and compare cell viability across the different groups. A significant increase in viability in the co-treatment group compared to the this compound-only group indicates mitigation.

Protocol 3: Mitigation of Cytotoxicity using a Pan-Caspase Inhibitor (Z-VAD-FMK)

This protocol determines if this compound-induced cytotoxicity is caspase-dependent.

Materials:

  • Same as Protocol 1

  • Z-VAD-FMK stock solution (e.g., 20 mM in DMSO)[15]

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment (Optional but Recommended): Some protocols recommend pre-treating with the caspase inhibitor for 1-2 hours before adding the cytotoxic agent.

  • Experimental Groups: Prepare treatment media for the following groups:

    • Vehicle Control

    • This compound alone (at a cytotoxic concentration)

    • Z-VAD-FMK alone (e.g., 50 µM)[17]

    • This compound + Z-VAD-FMK (co-treatment)

  • Co-treatment: Add the prepared media to the cells. Ensure the final DMSO concentration is consistent and non-toxic across all relevant wells.

  • Incubation: Incubate for the standard duration.

  • Viability Assessment: Use the MTT assay (Steps 5-8 from Protocol 1) to measure cell viability. A significant rescue of viability in the co-treatment group suggests the cytotoxicity is mediated by apoptosis.

Visualized Pathways and Workflows

cluster_0 This compound Action cluster_1 Cellular Stress Induction cluster_2 Cytotoxic Pathways cluster_3 Mitigation Strategies This compound This compound PHD_Inhibition HIF-PHD Inhibition This compound->PHD_Inhibition Iron_Dysregulation Iron Homeostasis Dysregulation This compound->Iron_Dysregulation Off_Target Off-Target Effects This compound->Off_Target PHD_Inhibition->Iron_Dysregulation Modulates Iron-Sensing Lipid_ROS Lipid Peroxidation (Lipid ROS)↑ Iron_Dysregulation->Lipid_ROS GPX4 GPX4 / Glutathione Depletion Iron_Dysregulation->GPX4 ATF4_CHOP ATF4/CHOP Pathway (Pro-Apoptotic) Off_Target->ATF4_CHOP Potential Induction* Ferroptosis FERROPTOSIS Lipid_ROS->Ferroptosis GPX4->Ferroptosis Caspase_Activation Caspase-3/7 Activation Apoptosis APOPTOSIS Caspase_Activation->Apoptosis ATF4_CHOP->Caspase_Activation NAC N-Acetylcysteine (NAC) Ferrostatin-1 NAC->Lipid_ROS Inhibits ZVAD Z-VAD-FMK ZVAD->Caspase_Activation Inhibits

Caption: Potential Mechanisms of this compound-Induced Cytotoxicity.

Start Observation: This compound causes cell death DoseResponse 1. Perform Dose-Response Determine IC50/IC75 Start->DoseResponse Hypothesize 2. Hypothesize Mechanism (Ferroptosis vs. Apoptosis) DoseResponse->Hypothesize CoTreat 3. Co-treatment Assay - this compound + NAC/Fer-1 - this compound + Z-VAD-FMK Hypothesize->CoTreat Design experiment Analyze 4. Analyze Viability Data CoTreat->Analyze ResultFerro Result: NAC/Fer-1 rescues cells -> Ferroptosis Analyze->ResultFerro Antioxidant effective? YES ResultApop Result: Z-VAD-FMK rescues cells -> Apoptosis Analyze->ResultApop Caspase inhibitor effective? YES ResultNone Result: No rescue -> Re-evaluate Analyze->ResultNone No inhibitors effective Optimize 5. Optimize Mitigation Strategy ResultFerro->Optimize ResultApop->Optimize ResultNone->Hypothesize Check controls, consider other mechanisms

Caption: Workflow for Investigating and Mitigating Cytotoxicity.

References

Adaptaquin stability and degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Adaptaquin. This center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound under various experimental conditions. Here you will find answers to frequently asked questions, troubleshooting guides for common stability issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions for this compound solid compound and prepared stock solutions?

A1: For long-term storage, solid this compound should be stored at -20°C, protected from light. For daily use, refrigeration at 2-8°C is acceptable for up to one month.

Stock solutions (e.g., in DMSO or ethanol) are significantly more prone to degradation. They should be stored in small aliquots at -80°C to minimize freeze-thaw cycles and be protected from light at all times. Under these conditions, stock solutions are stable for up to 6 months. Discoloration (yellowing) indicates potential degradation.

Q2: My this compound stock solution has turned a pale yellow color after a few days on the benchtop. What is the cause and is it still usable?

A2: The yellowing of your this compound solution is likely due to photodegradation. This compound contains a quinoline moiety that is susceptible to degradation upon exposure to UV and visible light, leading to the formation of oxidized impurities that are often colored.[1][2]

It is strongly recommended not to use the discolored solution, as the presence of degradation products can lead to inaccurate and unreliable experimental results.[3] The potency of the active pharmaceutical ingredient (API) may be reduced, and degradants could have unintended biological effects.[3] Always prepare fresh solutions or use properly stored aliquots protected from light.

Q3: I am observing a rapid loss of this compound potency in my cell culture medium (pH 7.4) during a 24-hour experiment. What could be the issue?

A3: While this compound is relatively stable at neutral pH, it is susceptible to hydrolysis under acidic or basic conditions. If your cell culture medium contains components that locally alter the pH, or if the experiment involves conditions that might shift the pH, this could accelerate degradation. Additionally, interaction with components in the medium or metabolic degradation by cells can also contribute to potency loss. To troubleshoot, run a control experiment with this compound in the cell-free medium under the same incubation conditions to distinguish between chemical and metabolic degradation.

Q4: How can I identify the primary degradation products of this compound?

A4: The most effective way to identify degradation products is by performing a forced degradation study followed by analysis with a stability-indicating method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[3][4][5] Forced degradation involves subjecting the drug to stress conditions like acid, base, oxidation, heat, and light to generate the likely degradants.[4][6] This allows for the separation and characterization of the degradation products.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions based on internal validation studies. The percentage of remaining this compound was quantified using a validated stability-indicating HPLC method.

Table 1: Stability of this compound (1 mg/mL) in Solution After 7 Days

SolventTemperatureLight ConditionRemaining this compound (%)Appearance
DMSO-80°CDark (Amber Vial)99.8 ± 0.2Colorless
DMSO4°CDark (Amber Vial)98.5 ± 0.4Colorless
DMSO25°C (RT)Ambient Light85.3 ± 1.1Pale Yellow
Ethanol4°CDark (Amber Vial)97.9 ± 0.5Colorless
PBS (pH 7.4)37°CDark (Incubator)92.1 ± 0.8Colorless

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C for 24 hours

pHBuffer SystemRemaining this compound (%)
3.0Citrate Buffer81.4 ± 1.5
5.0Acetate Buffer91.2 ± 0.9
7.4Phosphate Buffer98.8 ± 0.3
9.0Borate Buffer88.5 ± 1.2

Experimental Protocols & Methodologies

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods.[4][7]

Objective: To generate potential degradation products of this compound under various stress conditions (hydrolysis, oxidation, photolytic, and thermal stress) to inform on degradation pathways.

Materials:

  • This compound drug substance

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • This compound Stock Solution: 1 mg/mL in methanol

Procedure:

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 4 hours.

    • Cool the solution, then neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool the solution, then neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound powder in a petri dish.

    • Place in a hot air oven at 105°C for 24 hours.

    • Prepare a 100 µg/mL solution of the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Prepare a 100 µg/mL solution of this compound in the mobile phase.

    • Expose the solution in a transparent vial to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[2][8]

    • Simultaneously, keep a control sample, wrapped in aluminum foil, under the same temperature conditions.

    • Analyze both samples by HPLC.

Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS method.

  • Evaluate chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

Diagrams and Workflows

This compound Instability Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common stability issues encountered during experiments with this compound.

start Instability Observed (e.g., color change, potency loss) check_storage Review Storage Conditions (-20°C solid, -80°C solution, protected from light?) start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_ph Assess Experimental pH (Is it outside 6-8 range?) storage_ok->check_ph correct_storage Action: Discard Old Stock Use Properly Stored Aliquots Protect from Light storage_bad->correct_storage ph_ok pH is Neutral check_ph->ph_ok No ph_bad Acidic or Basic pH check_ph->ph_bad Yes check_light Assess Light Exposure (Working in clear vials on open bench?) ph_ok->check_light correct_ph Action: Buffer Experiment to Neutral pH Run pH Stability Curve ph_bad->correct_ph light_ok Minimal Light Exposure check_light->light_ok No light_bad Prolonged Light Exposure check_light->light_bad Yes analyze_degradants Further Investigation: Perform Forced Degradation Study Analyze by HPLC-MS light_ok->analyze_degradants correct_light Action: Use Amber Vials Work Under Dimmed Light Prepare Solutions Freshly light_bad->correct_light

Caption: Workflow for troubleshooting this compound stability issues.

Hypothetical Degradation Pathway of this compound

This diagram illustrates a simplified, hypothetical degradation pathway for this compound, focusing on hydrolysis and oxidation, which are common degradation routes for quinoline-based compounds.[9]

This compound This compound (Parent Molecule) hydrolysis_product Hydrolysis Degradant (e.g., Cleavage of side chain) This compound->hydrolysis_product  Acid/Base (H₂O)   oxidation_product Oxidation Degradant (e.g., N-Oxide formation) This compound->oxidation_product  Oxidizing Agent (H₂O₂)   photodegradation_product Photodegradation Product (e.g., Ring Opening/Polymerization) This compound->photodegradation_product  Light (hv)  

Caption: Hypothetical degradation pathways for this compound.

References

Validation & Comparative

Validating the Neuroprotective Effects of Adaptaquin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of Adaptaquin with other established neuroprotective agents. Experimental data from in vivo studies are presented to support the validation of this compound's therapeutic potential in neurodegenerative disease models.

Executive Summary

This compound, a brain-penetrant inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs), has demonstrated significant neuroprotective effects in preclinical in vivo models of Parkinson's disease and intracerebral hemorrhage. Its mechanism of action involves the inhibition of the pro-apoptotic ATF4/CHOP/Trib3 pathway and the activation of the neuroprotective HIF-1α signaling cascade. This guide compares the performance of this compound with standard neuroprotective agents, offering a comprehensive overview of its potential as a novel therapeutic strategy.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective effects of this compound compared to other agents in relevant in vivo models. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons in the same experimental setup are limited. Variations in animal strains, drug administration protocols, and outcome measures should be considered when interpreting the results.

Parkinson's Disease Model (6-Hydroxydopamine-Induced)

Table 1: Neuroprotective Effects in the 6-OHDA Rodent Model of Parkinson's Disease

CompoundAnimal ModelDosageKey Efficacy EndpointResult
This compound Mouse30 mg/kg, i.p.Enhanced survival of dopaminergic neuronsSubstantial protection of striatal projections and significant retention of nigrostriatal function.[1][2]
L-DOPA Rat6 mg/kg, s.c.Reversal of motor deficits (gait abnormalities)Did not reverse lesion-induced impairments in max-contact area and step-sequence alterations.[3]
Riluzole Mouse (SOD1G93A)22 mg/kg in drinking waterImprovement in motor function and lifespanNo significant benefit on lifespan or motor performance.[4]
Intracerebral Hemorrhage (ICH) Model

Table 2: Neuroprotective Effects in Rodent Models of Intracerebral Hemorrhage

CompoundAnimal ModelDosageKey Efficacy EndpointResult
This compound RodentNot specified in abstractsReduction of neuronal death and behavioral deficitsImproved functional outcomes.[5]
Edaravone Mouse (MCAO/R)Not specified in abstractsReduction in brain infarct size and neurological deficitsImproved neurological function and reduced LDH levels.[6]
Edaravone Human (meta-analysis)60 mg/dayAlleviation of neurological deficits and reduction of hematoma volumeDid not reduce all-cause mortality; long-term functional outcomes unknown.[7][8][9]

Signaling Pathways

This compound's Dual Mechanism of Action

This compound exerts its neuroprotective effects through a dual mechanism: the inhibition of a pro-death signaling pathway and the activation of a pro-survival pathway.

  • Inhibition of the ATF4/CHOP/Trib3 Pro-Death Pathway: Under conditions of cellular stress, such as those present in neurodegenerative diseases, the transcription factor ATF4 is upregulated, leading to the expression of CHOP and subsequently Trib3. This cascade promotes neuronal apoptosis. This compound has been shown to suppress the elevation of ATF4 and CHOP, thereby inhibiting the induction of Trib3 and preventing neuronal death.[1][10]

  • Activation of the HIF-1α Neuroprotective Pathway: As a HIF-PHD inhibitor, this compound stabilizes the HIF-1α transcription factor. Under normal oxygen conditions, HIF-1α is rapidly degraded. However, by inhibiting the enzymes that mark HIF-1α for degradation, this compound allows it to accumulate and translocate to the nucleus. There, it activates the transcription of genes involved in cell survival, angiogenesis, and glucose metabolism, which collectively contribute to neuroprotection.[11][12][13][14][15]

Adaptaquin_Mechanism_of_Action cluster_stress Cellular Stress (e.g., Neurotoxins) cluster_pathway Signaling Pathways cluster_pro_death Pro-Death Pathway cluster_pro_survival Pro-Survival Pathway Stress Neurotoxins (6-OHDA, MPP+) ATF4 ATF4 Stress->ATF4 CHOP CHOP ATF4->CHOP Trib3 Trib3 CHOP->Trib3 Apoptosis Neuronal Apoptosis Trib3->Apoptosis HIF_PHD HIF-PHDs HIF1a_degradation HIF-1α Degradation HIF_PHD->HIF1a_degradation HIF1a_stabilization HIF-1α Stabilization Neuroprotection Neuroprotection HIF1a_stabilization->Neuroprotection This compound This compound This compound->ATF4 inhibits This compound->HIF_PHD inhibits

This compound's dual mechanism of action.

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease

This protocol describes the induction of a unilateral lesion in the medial forebrain bundle (MFB) of mice to model Parkinson's disease.[12][13][14][16]

Materials:

  • 6-hydroxydopamine hydrobromide (Sigma-Aldrich)

  • Ascorbic acid

  • Sterile 0.9% saline

  • Desipramine hydrochloride

  • Pargyline hydrochloride

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe with a 33-gauge needle

Procedure:

  • Animal Preparation: Adult male C57BL/6 mice are anesthetized with isoflurane. The head is shaved and fixed in a stereotaxic frame.

  • Pre-treatment: To protect noradrenergic neurons from 6-OHDA toxicity, mice are pre-treated with desipramine (25 mg/kg, i.p.) 30 minutes before surgery. Pargyline (5 mg/kg, i.p.) is administered to inhibit monoamine oxidase B.

  • Stereotaxic Injection: A small burr hole is drilled in the skull over the target coordinates for the MFB (e.g., AP: -1.2 mm, ML: +1.3 mm, DV: -4.75 mm relative to bregma).

  • 6-OHDA Administration: A solution of 6-OHDA (e.g., 4 µg in 1 µL of sterile saline with 0.02% ascorbic acid) is slowly infused into the MFB using a Hamilton syringe. The needle is left in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.

  • Post-operative Care: The incision is sutured, and the animal is allowed to recover on a heating pad. Post-operative analgesics are administered as required. Behavioral testing is typically performed 2-4 weeks after surgery.

Six_OHDA_Workflow start Start animal_prep Animal Preparation (Anesthesia, Stereotaxic Fixation) start->animal_prep pre_treatment Pre-treatment (Desipramine, Pargyline) animal_prep->pre_treatment burr_hole Drill Burr Hole pre_treatment->burr_hole injection Stereotaxic Injection of 6-OHDA burr_hole->injection post_op Post-operative Care injection->post_op behavioral Behavioral Testing (2-4 weeks post-surgery) post_op->behavioral end End behavioral->end

Experimental workflow for the 6-OHDA model.
Intracerebral Hemorrhage (ICH) Rodent Model

This protocol describes the induction of ICH in rodents using collagenase.[1][15][17][18][19]

Materials:

  • Bacterial collagenase type VII (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe with a 26- or 27-gauge needle

Procedure:

  • Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized and placed in a stereotaxic frame.

  • Stereotaxic Injection: A burr hole is drilled over the striatum (e.g., AP: +0.2 mm, ML: +3.0 mm, DV: -5.5 mm relative to bregma).

  • Collagenase Infusion: A solution of collagenase (e.g., 0.5 U in 1 µL of sterile saline) is infused into the striatum. The collagenase disrupts the blood-brain barrier, leading to a localized hemorrhage.

  • Post-procedural Monitoring: The needle is removed, the incision is closed, and the animal is monitored during recovery. Neurological deficits and behavioral outcomes are assessed at various time points post-ICH.

ICH_Workflow start Start animal_prep Animal Preparation (Anesthesia, Stereotaxic Fixation) start->animal_prep burr_hole Drill Burr Hole over Striatum animal_prep->burr_hole infusion Infusion of Collagenase burr_hole->infusion monitoring Post-procedural Monitoring infusion->monitoring assessment Assessment of Neurological Deficits and Behavioral Outcomes monitoring->assessment end End assessment->end

Experimental workflow for the ICH model.

References

Adaptaquin vs. Other HIF Inhibitors in Neurodegenerative Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic strategies for neurodegenerative diseases is continually evolving, with a growing focus on targeting cellular stress response pathways. One such promising avenue is the modulation of Hypoxia-Inducible Factor (HIF) signaling through the inhibition of HIF prolyl hydroxylases (PHDs). This guide provides a comparative analysis of Adaptaquin, a notable HIF-PHD inhibitor, against other agents in this class, with a specific focus on their application in preclinical neurodegenerative models.

Executive Summary

This compound distinguishes itself from many other HIF-PHD inhibitors through a potentially unique mechanism of action in neuroprotective contexts. While the primary effect of most HIF-PHD inhibitors is the stabilization of HIF-1α, leading to the transcription of genes involved in adaptation to hypoxia, evidence suggests this compound's neuroprotective effects are largely mediated by the suppression of the ATF4-CHOP-Trib3 pro-death pathway, a mechanism that may be independent of HIF stabilization.[1][2][3] This guide synthesizes available preclinical data to compare this compound with other HIF inhibitors, including the clinically approved Roxadustat and Vadadustat, as well as the iron chelator Deferoxamine, which also exhibits PHD inhibitory activity.

Comparative Data of HIF Inhibitors in Neurodegenerative Models

The following tables summarize quantitative data from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from independent research.

Table 1: In Vitro Neuroprotection Studies

InhibitorCell ModelNeurotoxic InsultEffective ConcentrationKey OutcomesReference
This compound Neuronal PC12 cells6-OHDA (150 µM)0.1 - 5 µMIncreased cell viability, preserved morphology, maintained Parkin levels.[4][5][4][5]
Ventral midbrain dopaminergic neurons6-OHDA (40 µM), MPP+ (40 µM)0.5 µMRobustly protected against cell death.[4][4]
HT-22 cellsGlutamate1 µMInhibited lipid peroxidation, maintained mitochondrial function.[6][6]
Roxadustat PC12 cellsMorphineNot specified for neuroprotectionUpregulated HIF-1α expression.[7]
Deferoxamine Primary cortical neuronsErastin (50 µM)50 µMDecreased ROS levels, protected against ferroptotic cell death.[8][8]

Table 2: In Vivo Neuroprotection Studies

InhibitorAnimal ModelDisease ModelDosing RegimenKey OutcomesReference
This compound Mouse6-OHDA-induced Parkinson's Disease30 mg/kg, i.p., daily for 7 daysEnhanced survival of dopaminergic neurons, protected striatal projections, retained nigrostriatal function.[5][5]
RodentIntracerebral Hemorrhage (ICH)Not specifiedReduced neuronal death and behavioral deficits.[1][2][1][2]
Roxadustat MouseMorphine-induced conditioned place preferenceNot specifiedUpregulated HIF-1α in the brain.[7]
Deferoxamine PigletIntracerebral Hemorrhage (ICH)Not specifiedReduced neuronal death and suppressed microglia/macrophage activation.[9][9]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of HIF-PHD inhibitors can be broadly categorized into HIF-dependent and HIF-independent pathways.

This compound's ATF4-Centric Mechanism

This compound's neuroprotective activity in several models appears to be primarily driven by its ability to suppress the activating transcription factor 4 (ATF4) pathway.[1][2][3] Under conditions of cellular stress, such as those induced by neurotoxins, ATF4 and its downstream target CHOP are upregulated, leading to the expression of the pro-apoptotic protein Trib3. This compound has been shown to inhibit the induction of ATF4, CHOP, and Trib3, thereby preserving neuronal survival.[4][5] This mechanism may be independent of its effect on HIF-1α stabilization.[1][2]

cluster_stress Cellular Stress (e.g., Neurotoxins) cluster_pathway ATF4 Pro-Death Pathway Neurotoxins Neurotoxins ATF4 ATF4 Neurotoxins->ATF4 induces CHOP CHOP ATF4->CHOP activates Trib3 Trib3 CHOP->Trib3 induces Neuronal_Death Neuronal Death Trib3->Neuronal_Death promotes This compound This compound This compound->ATF4 inhibits

This compound's inhibition of the ATF4 pro-death pathway.
Canonical HIF-1α Stabilization by Other Inhibitors

Most other HIF-PHD inhibitors, such as Roxadustat and Vadadustat, primarily function by inhibiting the degradation of HIF-1α.[10][11] This leads to the accumulation of HIF-1α and its translocation to the nucleus, where it activates the transcription of a wide range of genes involved in cellular adaptation to low oxygen, including those promoting angiogenesis, erythropoiesis, and glucose metabolism. While these effects are beneficial in conditions like anemia, their direct neuroprotective mechanisms in neurodegenerative diseases are less clearly defined and may be context-dependent. Deferoxamine, through its iron-chelating properties, also inhibits the iron-dependent PHD enzymes, leading to HIF-1α stabilization.

cluster_normoxia Normoxia cluster_inhibition HIF-PHD Inhibition cluster_downstream Downstream Effects HIF-1α HIF-1α Proteasomal_Degradation Proteasomal Degradation HIF-1α->Proteasomal_Degradation HIF-1α_stabilization HIF-1α Stabilization HIF-1α->HIF-1α_stabilization PHDs PHDs PHDs->HIF-1α hydroxylates for degradation HIF_Inhibitors Roxadustat, Vadadustat, Deferoxamine HIF_Inhibitors->PHDs inhibit Gene_Transcription Target Gene Transcription (e.g., VEGF, EPO) HIF-1α_stabilization->Gene_Transcription activates Neuroprotection Neuroprotection Gene_Transcription->Neuroprotection leads to

Canonical HIF-1α stabilization by HIF-PHD inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols cited in this guide.

In Vitro Neuroprotection Assay (this compound)
  • Cell Lines: Neuronal PC12 cells or primary ventral midbrain dopaminergic neurons.

  • Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate media.

  • Neurotoxin Treatment: Cells are treated with neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to induce neuronal cell death, modeling Parkinson's disease.

  • Inhibitor Treatment: this compound is co-administered with the neurotoxin at various concentrations (e.g., 0.1 µM to 5 µM).

  • Assessment of Neuroprotection: Cell viability is assessed using methods like counting viable nuclei (e.g., with Hoechst staining), MTT assay, or immunofluorescence for neuronal markers (e.g., tyrosine hydroxylase for dopaminergic neurons).[4]

In Vivo Parkinson's Disease Model (this compound)
  • Animal Model: Mice.

  • Induction of Parkinson's Disease: Unilateral injection of 6-OHDA into the medial forebrain bundle to create a lesion of the nigrostriatal pathway.

  • Inhibitor Administration: this compound (e.g., 30 mg/kg) is administered systemically (e.g., intraperitoneal injection) daily for a specified period (e.g., 7 days).

  • Outcome Measures:

    • Histological Analysis: Immunohistochemistry for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and the integrity of their projections in the striatum.

    • Behavioral Analysis: Rotational behavior tests (e.g., apomorphine- or amphetamine-induced rotations) to assess functional deficits and recovery.[5]

Experimental Workflow Diagram

cluster_invitro In Vitro Model cluster_invivo In Vivo Model Cell_Culture Neuronal Cell Culture Toxin_Treatment Neurotoxin Treatment (e.g., 6-OHDA) Cell_Culture->Toxin_Treatment Inhibitor_Treatment HIF Inhibitor Treatment Toxin_Treatment->Inhibitor_Treatment Viability_Assay Cell Viability Assessment Inhibitor_Treatment->Viability_Assay Animal_Model Animal Model (e.g., Mouse) Disease_Induction Induction of Neurodegeneration (e.g., 6-OHDA lesion) Animal_Model->Disease_Induction Inhibitor_Admin Systemic Inhibitor Administration Disease_Induction->Inhibitor_Admin Behavioral_Testing Behavioral Analysis Inhibitor_Admin->Behavioral_Testing Histo_Analysis Histological Analysis Behavioral_Testing->Histo_Analysis

General experimental workflow for evaluating HIF inhibitors.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent, potentially acting through a distinct ATF4-inhibiting mechanism that differentiates it from other HIF-PHD inhibitors. While Roxadustat, Vadadustat, and Deferoxamine have demonstrated clinical efficacy in other therapeutic areas and possess neuroprotective potential through HIF-1α stabilization, their role and mechanisms in neurodegenerative diseases, particularly concerning the ATF4 pathway, require further investigation.

Future research should focus on direct, head-to-head comparative studies of these inhibitors in various neurodegenerative models. Such studies will be crucial to elucidate the relative efficacy and safety of targeting the HIF pathway versus the ATF4 pathway for the treatment of these devastating disorders. A deeper understanding of the specific contexts in which each inhibitor may be most effective will be vital for the successful clinical translation of this promising class of drugs.

References

Cross-validation of Adaptaquin's Neuroprotective Effects in Diverse Neuronal Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Adaptaquin across different neuronal cell lines. This compound, a brain-penetrable inhibitor of hypoxia-inducible factor prolyl-4-hydroxylases (HIF-PHDs), has demonstrated significant potential in preclinical models of neurodegenerative diseases.[1][2][3] This document summarizes key experimental findings, details underlying mechanisms, and offers a cross-validation of its efficacy in various neuronal models, providing valuable insights for further research and development.

Mechanism of Action: The ATF4/CHOP/Trib3 Pathway

This compound exerts its neuroprotective effects primarily by inhibiting the ATF4/CHOP/Trib3 pro-death signaling pathway.[4][5][6] In response to cellular stress, such as that induced by neurotoxins, the transcription factor ATF4 is upregulated, leading to the expression of the pro-apoptotic protein CHOP. The ATF4/CHOP complex then induces the expression of Tribbles homolog 3 (Trib3), which promotes neuronal cell death.[4][5][6] this compound intervenes in this cascade by suppressing the induction of ATF4 and CHOP, thereby preventing the downstream expression of Trib3 and protecting neurons from apoptosis.[4][5][6]

Below is a diagram illustrating the signaling pathway targeted by this compound.

Adaptaquin_Signaling_Pathway cluster_stress Cellular Stress (e.g., Neurotoxins) cluster_pathway Pro-Death Signaling Pathway cluster_intervention Therapeutic Intervention Stress Stress ATF4 ATF4 Stress->ATF4 Induces CHOP CHOP ATF4->CHOP Trib3 Trib3 CHOP->Trib3 Induces Apoptosis Apoptosis Trib3->Apoptosis Promotes This compound This compound This compound->ATF4 Inhibits This compound->CHOP Inhibits

Caption: this compound's mechanism of action in neuronal cells.

Comparative Efficacy of this compound in Neuronal Cell Lines

The neuroprotective effects of this compound have been evaluated in several neuronal cell line models, most notably PC12 cells and primary ventral midbrain dopaminergic neurons. While direct experimental data on this compound in SH-SY5Y cells is limited in the reviewed literature, the known conservation of stress-induced apoptotic pathways allows for a comparative discussion.

PC12 Cells

The PC12 cell line, derived from a rat pheochromocytoma, is a widely used model for studying neuronal differentiation and neurotoxicity.

Key Findings:

  • This compound demonstrates robust protection against 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+)-induced cell death in NGF-differentiated PC12 cells.[4][5][6]

  • Effective concentrations for neuroprotection range from 0.5 µM to 5 µM.[4]

  • Treatment with this compound preserves cell morphology and neurite integrity in the presence of neurotoxins.[4][5][6]

  • At the molecular level, this compound (at 0.5 µM) significantly inhibits the 6-OHDA-induced expression of ATF4, CHOP, and Trib3 at both the mRNA and protein levels.[4]

Cell LineToxin (Concentration)This compound (Concentration)OutcomeReference
PC126-OHDA (150 µM)0.5 µM, 1 µM, 5 µMSignificant protection from cell death and preservation of neurites.[4]
PC12MPP+ (1 mM)0.5 µMSignificantly increased cell survival and reduced vacuole formation.[1][4]
PC126-OHDA (150 µM)0.5 µMBlocked the increase in the apoptotic marker phosphorylated histone H2A.X.[1][4]
Primary Ventral Midbrain Dopaminergic Neurons

Primary cultures of ventral midbrain (VM) dopaminergic neurons are a more physiologically relevant model for studying Parkinson's disease.

Key Findings:

  • This compound at a concentration of 0.5 µM provides robust protection to VM dopaminergic neurons against both 6-OHDA (40 µM) and MPP+ (40 µM) induced cell death.[5]

  • The protective effect is observed through the preservation of tyrosine hydroxylase (TH)-positive neurons, the marker for dopaminergic neurons.[5]

  • This compound co-treatment also appears to restore the morphological complexity of TH-positive neuronal processes that are diminished by MPP+ treatment.[5]

Cell LineToxin (Concentration)This compound (Concentration)OutcomeReference
Primary VM Neurons6-OHDA (40 µM)0.5 µMRobustly protected TH-positive neurons from cell death.[5]
Primary VM NeuronsMPP+ (40 µM)0.5 µMRobustly protected TH-positive neurons and partially restored morphology.[5]
SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is another common model in neurotoxicity and neuroprotection studies. While direct experimental data on this compound's efficacy in SH-SY5Y cells is not extensively available in the reviewed literature, studies on related pathways provide a basis for comparison. Research has shown that inhibiting pathways such as PERK and JNK, which are also involved in the unfolded protein response and cellular stress, can confer neuroprotection in differentiated SH-SY5Y cells exposed to 6-OHDA.[1] Given that this compound targets the downstream ATF4/CHOP pathway, it is plausible that it would exert similar protective effects in this cell line.

Comparative Insights:

  • In differentiated SH-SY5Y cells, inhibition of JNK has been shown to significantly increase cell viability after 6-OHDA exposure.[1]

  • Both PERK and JNK inhibition in SH-SY5Y cells led to improved mitochondrial respiration and decreased genotoxicity.[1]

  • These findings suggest that targeting stress-response pathways is a valid neuroprotective strategy in SH-SY5Y cells, aligning with this compound's known mechanism of action.

Experimental Protocols

Below are generalized protocols for assessing the neuroprotective effects of this compound, based on published studies.

Cell Culture and Differentiation
  • PC12 Cells: Cells are typically cultured in DMEM supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation into a neuronal phenotype, cells are treated with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days.

  • SH-SY5Y Cells: These cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS. Differentiation can be induced by treatment with retinoic acid (10 µM) for 5-7 days.

  • Primary VM Neurons: Ventral mesencephalon tissue is dissected from embryonic day 14-15 mouse or rat embryos. The tissue is dissociated into single cells and plated on poly-D-lysine coated plates in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

Neurotoxicity Induction and this compound Treatment
  • Differentiated cells are pre-treated with various concentrations of this compound (e.g., 0.1 µM to 5 µM) or vehicle (DMSO) for a specified period (e.g., 1-2 hours).

  • The neurotoxin (e.g., 6-OHDA or MPP+) is then added to the culture medium at a pre-determined toxic concentration.

  • Cells are incubated with the toxin and this compound for a duration relevant to the specific assay (e.g., 24-48 hours for cell viability).

Assessment of Neuroprotection
  • Cell Viability Assays:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • Trypan Blue Exclusion Assay: Differentiates viable from non-viable cells based on membrane integrity.

    • Crystal Violet Staining: Stains the nuclei of adherent cells, providing a measure of cell survival.

  • Apoptosis Assays:

    • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

    • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in the apoptotic cascade.

    • Immunostaining for Apoptotic Markers: Detection of proteins like phosphorylated histone H2A.X (γH2AX).

  • Mitochondrial Function Assays:

    • MitoTracker Staining: Assesses mitochondrial mass and localization.

    • JC-1 Staining: Measures mitochondrial membrane potential.

    • Seahorse XF Analyzer: Quantifies mitochondrial respiration (Oxygen Consumption Rate).

  • Western Blotting: To quantify the protein levels of key signaling molecules such as ATF4, CHOP, and Trib3.

  • Immunocytochemistry: To visualize the morphology of neurons and the localization of specific proteins.

The following diagram outlines a general experimental workflow for testing the neuroprotective effects of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Neuronal Cell Culture (PC12, SH-SY5Y, Primary Neurons) Differentiation Differentiation (e.g., NGF, Retinoic Acid) Cell_Culture->Differentiation Pre_treatment Pre-treatment with this compound or Vehicle Differentiation->Pre_treatment Toxin_Exposure Exposure to Neurotoxin (e.g., 6-OHDA, MPP+) Pre_treatment->Toxin_Exposure Viability Cell Viability Assays (MTT, Trypan Blue) Toxin_Exposure->Viability Apoptosis Apoptosis Assays (TUNEL, Caspase Activity) Toxin_Exposure->Apoptosis Mitochondria Mitochondrial Function (MitoTracker, JC-1) Toxin_Exposure->Mitochondria Western_Blot Western Blot (ATF4, CHOP, Trib3) Toxin_Exposure->Western_Blot

Caption: A generalized experimental workflow for assessing this compound's neuroprotective effects.

Conclusion and Future Directions

The available data strongly support the neuroprotective efficacy of this compound in PC12 cells and primary dopaminergic neurons, primarily through the inhibition of the ATF4/CHOP/Trib3 pro-death pathway. While direct evidence in SH-SY5Y cells is currently limited, the conservation of underlying stress-response mechanisms suggests a high probability of similar protective effects.

Future cross-validation studies should include direct testing of this compound in SH-SY5Y cells to confirm its efficacy and further elucidate its mechanism in a human neuronal cell line. Head-to-head comparisons with other neuroprotective compounds, particularly those targeting related pathways like PERK and JNK inhibitors, would provide a more comprehensive understanding of this compound's therapeutic potential. Such studies will be crucial in advancing this compound towards clinical evaluation for the treatment of neurodegenerative diseases.

References

Independent Validation of Adaptaquin's ATF4 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adaptaquin's performance as an inhibitor of Activating Transcription Factor 4 (ATF4) with other available alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug development and scientific research endeavors.

Mechanism of Action: this compound and ATF4 Regulation

This compound is primarily characterized as a brain-penetrant inhibitor of HIF-prolyl hydroxylases (PHDs). Its inhibition of ATF4 is an indirect mechanism. By inhibiting PHDs, this compound prevents the hydroxylation of ATF4, which in turn represses the transcription of ATF4-dependent pro-death genes. This mechanism has demonstrated neuroprotective effects in various models of neurological diseases, including Parkinson's disease and intracerebral hemorrhage. Studies have shown that this compound effectively blocks the ATF4/CHOP-dependent pro-death pathway and reduces the expression of ATF4 and its downstream target, Trib3.

Comparative Analysis of ATF4 Inhibitors

While this compound presents an indirect approach to ATF4 inhibition, a number of small molecules have been developed to target the ATF4 pathway through various mechanisms. This section provides a comparative overview of this compound and its alternatives.

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and a selection of alternative ATF4 inhibitors. It is important to note that a direct head-to-head comparison of IC50 values is challenging due to the different mechanisms of action and the varying experimental conditions under which these values were determined.

CompoundTarget/MechanismIC50 ValueCell Line/Assay Condition
This compound HIF-PHD2 Inhibitor (Indirect ATF4 inhibitor)Not Reported for direct ATF4 inhibition---
ATF4-IN-1 Direct ATF4 Inhibitor / eIF2B Activator32.43 nMHEK-293T cells (inhibition of ATF4 expression)[1]
ATF4-IN-2 Direct ATF4 Inhibitor47.71 nMNot specified in the immediate search results[2][3][4]
Ursolic Acid Reduces ATF4 activityNot ReportedReduces ATF4-dependent gene expression in aged skeletal muscle[5][6]
Tomatidine Reduces ATF4 activityNot ReportedInhibits nuclear translocation of ATF4 in pancreatic cancer cells[7]
Coptisine Binds and stabilizes ATF4 promoter G-quadruplexNot ReportedReduces intracellular ATF4 levels

Experimental Protocols for Validation of ATF4 Inhibition

To independently validate the efficacy of this compound or any other ATF4 inhibitor, the following experimental protocols are recommended.

Western Blot for ATF4 and Downstream Target Proteins

This protocol allows for the semi-quantitative analysis of protein levels of ATF4 and its key downstream targets, such as CHOP (DDIT3) and GADD34.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ATF4, CHOP, GADD34, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Quantitative PCR (qPCR) for ATF4 Target Gene Expression

This protocol measures the mRNA levels of ATF4 target genes, such as CHOP and GADD34, to assess the transcriptional activity of ATF4.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for ATF4, CHOP, GADD34, and a reference gene (e.g., ACTB or GAPDH)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and untreated cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

  • Thermal Cycling: Perform the qPCR reaction in a thermal cycler using a standard cycling protocol.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

ATF4 Luciferase Reporter Assay

This assay provides a quantitative measure of ATF4 transcriptional activity by utilizing a reporter construct containing ATF4 response elements upstream of a luciferase gene.

Materials:

  • HEK293 or other suitable cells

  • ATF4 luciferase reporter plasmid (e.g., containing cAMP-responsive elements)

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the ATF4 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with the test compound (e.g., this compound) at various concentrations.

  • Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using the passive lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualizing Signaling Pathways and Workflows

This compound's Mechanism of ATF4 Inhibition

Adaptaquin_ATF4_Pathway This compound This compound PHD2 HIF-PHD2 This compound->PHD2 inhibition Neuroprotection Neuroprotection This compound->Neuroprotection ATF4_hydroxylation ATF4 Hydroxylation PHD2->ATF4_hydroxylation ATF4_transcription ATF4-dependent Transcription ATF4_hydroxylation->ATF4_transcription Pro_death_genes Pro-death Genes (e.g., Trib3, CHOP) ATF4_transcription->Pro_death_genes Pro_death_genes->Neuroprotection

Caption: this compound indirectly inhibits ATF4 by targeting HIF-PHD2.

General Workflow for Validating ATF4 Inhibition

ATF4_Validation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Validation Assays cluster_analysis Data Analysis & Conclusion Cell_Culture Culture appropriate cell line Treatment Treat with ATF4 inhibitor (e.g., this compound) Cell_Culture->Treatment Western_Blot Western Blot (ATF4, CHOP, GADD34) Treatment->Western_Blot qPCR qPCR (ATF4, CHOP, GADD34 mRNA) Treatment->qPCR Reporter_Assay Luciferase Reporter Assay (ATF4 activity) Treatment->Reporter_Assay Data_Analysis Analyze quantitative data Western_Blot->Data_Analysis qPCR->Data_Analysis Reporter_Assay->Data_Analysis Conclusion Determine inhibitory efficacy Data_Analysis->Conclusion

Caption: A streamlined workflow for the validation of ATF4 inhibitors.

ATF4 Signaling Pathway under Stress

ATF4_Signaling_Pathway Stress Cellular Stress (e.g., ER Stress, Amino Acid Deprivation) eIF2a_kinases eIF2α Kinases (PERK, GCN2) Stress->eIF2a_kinases eIF2a_P p-eIF2α eIF2a_kinases->eIF2a_P Global_Translation Global Protein Translation eIF2a_P->Global_Translation ATF4_Translation ATF4 mRNA Translation eIF2a_P->ATF4_Translation ATF4_Protein ATF4 Protein ATF4_Translation->ATF4_Protein Target_Genes Target Gene Expression (CHOP, GADD34, etc.) ATF4_Protein->Target_Genes Cellular_Response Cellular Response (Adaptation or Apoptosis) Target_Genes->Cellular_Response

Caption: Simplified overview of the ATF4 signaling cascade in response to cellular stress.

References

Orthogonal Assays to Confirm Adaptaquin's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adaptaquin's performance with other hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, Roxadustat and Vadadustat. We present supporting experimental data from a suite of orthogonal assays to validate and compare their mechanisms of action, focusing on direct target engagement, downstream signaling, and potential alternative pathways.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to its target protein within a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature. While direct comparative CETSA data for this compound, Roxadustat, and Vadadustat in a single study is not publicly available, the following protocol outlines the methodology to perform such a comparison.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T, HeLa) to 80-90% confluency. Treat cells with varying concentrations of this compound, Roxadustat, Vadadustat, or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: After treatment, wash and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble HIF-PHD2 at each temperature point by Western blotting. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.

Logical Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_analysis Analysis start Seed Cells treat Treat with Compound (this compound, Roxadustat, Vadadustat, Vehicle) start->treat heat Heat Cells to Temperature Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect wb Western Blot for HIF-PHD2 collect->wb analyze Determine Melting Temperature (Tm) Shift wb->analyze HIF_Pathway cluster_inhibitors HIF-PHD Inhibitors This compound This compound HIF_PHD2 HIF-PHD2 This compound->HIF_PHD2 Inhibition Roxadustat Roxadustat Roxadustat->HIF_PHD2 Inhibition Vadadustat Vadadustat Vadadustat->HIF_PHD2 Inhibition HIF1a HIF-1α HIF_PHD2->HIF1a Hydroxylation HIF1a_OH HIF-1α-OH VHL VHL HIF1a_OH->VHL Binding Degradation Degradation HIF1a_OH->Degradation HIF1a->HIF1a_OH HIF1_complex HIF-1α/β Complex HIF1a->HIF1_complex Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_OH Leads to HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activates Adaptaquin_MoA cluster_hif HIF-Dependent Pathway cluster_atf4 ATF4-Dependent Pathway This compound This compound HIF_PHD2 HIF-PHD2 This compound->HIF_PHD2 ATF4_pathway ATF4 Pathway Activation (e.g., by neuronal stress) This compound->ATF4_pathway HIF1a_stab HIF-1α Stabilization HIF_PHD2->HIF1a_stab Inhibition leads to Neuroprotection Neuroprotection HIF1a_stab->Neuroprotection Potential Contribution ATF4_suppression Suppression of ATF4 and downstream targets (CHOP, Trib3) ATF4_pathway->ATF4_suppression Inhibition leads to ATF4_suppression->Neuroprotection Primary Contribution

Evaluating Adaptaquin's Specificity as a HIF-PHD Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hypoxia-inducible factor (HIF) pathway is a critical regulator of cellular response to low oxygen levels and a promising therapeutic target for a range of conditions, including anemia, ischemia, and neurodegenerative diseases. A key strategy to modulate this pathway is through the inhibition of HIF prolyl hydroxylase domain (PHD) enzymes. Adaptaquin, a brain-penetrant small molecule, has emerged as a notable HIF-PHD inhibitor with demonstrated neuroprotective effects. This guide provides an objective comparison of this compound's specificity against other well-characterized HIF-PHD inhibitors, supported by available experimental data, to aid researchers in their evaluation and experimental design.

Mechanism of Action: The HIF Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation. HIF-PHD inhibitors, such as this compound, block this hydroxylation, leading to the stabilization and accumulation of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of various target genes involved in erythropoiesis, angiogenesis, and cell survival.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIFa_normoxia HIF-α PHD PHD Enzymes HIFa_normoxia->PHD Hydroxylation VHL VHL Complex HIFa_normoxia->VHL Binding PHD->HIFa_normoxia O2 O₂ O2->PHD aKG α-KG aKG->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation This compound This compound This compound->PHD Inhibition HIFa_hypoxia HIF-α HIF_complex HIF-α/β Complex HIFa_hypoxia->HIF_complex Stabilization & Dimerization HIFb HIF-β HIFb->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Nucleus Nucleus Target_Genes Target Gene Transcription HRE->Target_Genes Activation

Figure 1. HIF Signaling Pathway under Normoxia and Hypoxia/PHD Inhibition.

Comparative Specificity of HIF-PHD Inhibitors

The specificity of a HIF-PHD inhibitor is crucial as it can influence its efficacy and off-target effects. An ideal inhibitor would potently target the desired PHD isoforms while showing minimal activity against other related enzymes, such as Factor Inhibiting HIF (FIH), another important regulator of the HIF pathway.

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other prominent HIF-PHD inhibitors. It is important to note that direct, side-by-side comparative studies for this compound against all PHD isoforms and FIH are not publicly available. The data presented here is compiled from various sources.

InhibitorPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)FIH IC50 (nM)
This compound Not Reported2000[1]Not ReportedNot Reported
Vadadustat 15.3611.837.63>100,000
Roxadustat Not Reported591Not ReportedNot Reported
Daprodustat 3.522.22.2>9800

Note: The lack of comprehensive public data on this compound's IC50 values for PHD1, PHD3, and FIH highlights a key area for future research to fully characterize its specificity profile.

Experimental Protocol: In Vitro HIF-PHD Activity Assay

To evaluate the inhibitory potential of compounds like this compound, a common method is the in vitro HIF-PHD enzyme activity assay. The following is a generalized protocol based on established methodologies.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant PHD enzyme - HIF-α peptide substrate - Fe(II), α-KG, Ascorbate - Assay Buffer Incubation Incubate PHD enzyme with inhibitor and co-factors Reagents->Incubation Inhibitor Prepare Inhibitor Dilutions (e.g., this compound) Inhibitor->Incubation Add_Substrate Initiate reaction by adding HIF-α peptide substrate Incubation->Add_Substrate Reaction_Mix Allow reaction to proceed at controlled temperature Add_Substrate->Reaction_Mix Quench Stop the reaction Reaction_Mix->Quench Detection Detect hydroxylated peptide (e.g., Mass Spec, Antibody-based) Quench->Detection Analysis Calculate % inhibition and determine IC50 value Detection->Analysis

Figure 2. Generalized Experimental Workflow for HIF-PHD Inhibition Assay.

Detailed Methodologies
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.01% Tween-20 and 1 mg/mL BSA).

    • Reconstitute recombinant human PHD enzyme (PHD1, PHD2, or PHD3) in the assay buffer.

    • Prepare a stock solution of a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.

    • Prepare fresh solutions of co-factors: FeSO4, 2-oxoglutarate (α-KG), and sodium ascorbate.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.

  • Enzymatic Reaction:

    • In a microplate, add the PHD enzyme, Fe(II), ascorbate, and the test inhibitor at various concentrations.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the hydroxylation reaction by adding the HIF-α peptide substrate and α-KG.

    • Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

  • Detection and Analysis:

    • Terminate the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).

    • Detect the amount of hydroxylated peptide product. This can be achieved through various methods:

      • Mass Spectrometry (MALDI-TOF or LC-MS/MS): Directly measures the mass change due to hydroxylation.

      • Antibody-based assays (e.g., ELISA, AlphaScreen): Utilizes an antibody that specifically recognizes the hydroxylated proline residue.

      • Coupled-enzyme assays: Measures the consumption of a co-substrate like α-KG.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a promising HIF-PHD inhibitor with a unique profile, particularly its ability to penetrate the central nervous system and exert neuroprotective effects. While its inhibitory activity against PHD2 has been quantified, a comprehensive understanding of its specificity across all PHD isoforms and against FIH is still needed to fully assess its therapeutic potential and potential for off-target effects. The provided experimental framework offers a basis for researchers to conduct their own comparative studies and further elucidate the detailed pharmacological profile of this compound. As more data becomes available, a clearer picture of this compound's place in the landscape of HIF-PHD inhibitors will emerge, guiding its potential development for various therapeutic applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Adaptaquin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for substances like Adaptaquin is not just a matter of compliance, but a cornerstone of professional practice. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, aligning with general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on the hazards, handling, and emergency measures related to the substance.

Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate PPE must be worn. This includes, but is not limited to:

  • Protective gloves

  • Safety glasses or goggles

  • A lab coat or other protective clothing[1]

Engineering Controls: Ensure disposal activities are carried out in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation exposure.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with many laboratory chemicals, should be approached systematically to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

Properly categorize the this compound waste. Is it a pure substance, a solution, or mixed with other reagents? Chemical waste must be segregated based on its hazard classification to prevent dangerous reactions and to ensure it is sent to the correct disposal facility.[2] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible and leak-proof container for collecting this compound waste. The container should be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream

    • The approximate concentration of each component

    • The primary hazard(s) (e.g., Flammable, Corrosive, Toxic)

    • The date accumulation started

Step 3: Storage of Waste

Store the labeled waste container in a designated satellite accumulation area. This area should be secure, under the control of the laboratory personnel, and away from general laboratory traffic. Ensure the container is kept closed except when adding waste.

Step 4: Arrange for Disposal

Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[1] Never dispose of chemical waste down the drain or in the regular trash unless specifically authorized by your EHS office for non-hazardous materials.[3]

Quantitative Disposal Considerations

While specific quantitative data for this compound is not provided, the following table outlines general hazard classifications and their implications for disposal, which should be confirmed with the substance-specific SDS.

Hazard ClassificationDisposal ConsiderationRegulatory Oversight
Acutely Toxic Must be collected for disposal by a licensed hazardous waste contractor.EPA, DOT
Carcinogenic/Mutagenic/Teratogenic Requires special handling and disposal procedures to prevent exposure.[1]OSHA, EPA
Reactive Segregate from other chemicals to prevent violent reactions. Requires specialized disposal methods.EPA
Ignitable Store away from ignition sources. Dispose of through a licensed hazardous waste contractor, often via incineration.EPA, DOT
Corrosive Neutralization may be required before disposal. Segregate from incompatible materials.EPA

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated sds Consult this compound SDS for Hazard Information start->sds classify Classify Waste (Hazardous or Non-Hazardous?) sds->classify hazardous Segregate into Compatible Waste Stream classify->hazardous Hazardous non_hazardous Follow Institutional Guidelines for Non-Hazardous Waste classify->non_hazardous Non-Hazardous container Use Labeled, Compatible Waste Container hazardous->container drain Drain Disposal (If explicitly permitted by EHS) non_hazardous->drain Aqueous Solution trash Trash Disposal (If explicitly permitted by EHS) non_hazardous->trash Solid storage Store in Designated Satellite Accumulation Area container->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal end End: Proper Disposal Complete disposal->end drain->end trash->end

Caption: this compound Disposal Decision Workflow

Disclaimer: This document provides a general framework for the disposal of a laboratory chemical. It is not a substitute for the specific guidance found in the Safety Data Sheet (SDS) for this compound or the waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult these primary resources before handling and disposing of any chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Adaptaquin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Adaptaquin, a potent HIF-prolyl hydroxylase-2 (PHD2) inhibitor. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a bioactive compound that requires careful handling to prevent accidental exposure. The primary hazards, as identified in the Safety Data Sheet (SDS), are outlined below. A comprehensive PPE plan is mandatory for all personnel handling this compound.[1]

Hazard Summary

Hazard StatementGHS ClassificationRequired Precautions
Harmful if swallowed Acute toxicity, oral (Category 4)Do not eat, drink, or smoke when using this product. Rinse mouth thoroughly if contact occurs.[1]
Causes skin irritation Skin corrosion/irritation (Category 2)Wear protective gloves and clothing. Wash skin thoroughly with soap and water if contact occurs.[1]
Causes serious eye irritation Serious eye damage/eye irritation (Category 2A)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.[1]
Eye and Face Protection Safety glasses with side shields or a face shieldProtects against splashes and airborne particles.[1]
Protective Clothing Laboratory coatPrevents contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or with appropriate exhaust ventilation.Avoids inhalation of dust or aerosols.[1]

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol outlines the essential procedures for the safe handling of this compound, from receipt to disposal.

Materials:

  • This compound (solid form)

  • Appropriate solvent (e.g., DMSO)

  • Personal Protective Equipment (as specified above)

  • Chemical fume hood

  • Analytical balance

  • Vortex mixer or sonicator

  • Properly labeled waste container

Procedure:

  • Preparation and Precautionary Measures:

    • Before handling, ensure you have read and understood the Safety Data Sheet for this compound.[1]

    • Don all required personal protective equipment.

    • Perform all manipulations of solid this compound and initial dilutions within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Weighing and Reconstitution:

    • Carefully weigh the desired amount of solid this compound on an analytical balance within the fume hood.

    • To prepare a stock solution, add the appropriate volume of solvent (e.g., DMSO) to the vial containing the weighed this compound.

    • Cap the vial securely and mix using a vortex mixer or sonicator until the solid is completely dissolved.

  • Use in Experiments:

    • When diluting the stock solution for experimental use, continue to wear all recommended PPE.

    • Handle all solutions containing this compound with care to avoid splashes and aerosol generation.

  • Spill and Exposure Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

    • Spill: In case of a spill, absorb the material with an inert absorbent material and dispose of it in a sealed, labeled container for chemical waste.

  • Waste Disposal:

    • Dispose of all waste materials, including empty vials, contaminated PPE, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.[1]

    • Do not dispose of this compound down the drain or in the regular trash.

This compound Handling and Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Adaptaquin_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal start Start: Receive this compound risk_assessment Review SDS and Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Solid this compound ppe->weigh reconstitute Reconstitute in Solvent weigh->reconstitute experiment Use in Experiment reconstitute->experiment decontaminate Decontaminate Work Area experiment->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe waste Dispose of Chemical Waste per Regulations remove_ppe->waste end End waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.